Caloxanthone B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26O6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methylbut-2-enyl)-2H-furo[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C24H26O6/c1-11(2)7-8-13-9-15(26)21(28-6)23-17(13)20(27)18-14(25)10-16-19(22(18)30-23)24(4,5)12(3)29-16/h7,9-10,12,25-26H,8H2,1-6H3 |
InChI Key |
DNRJSJQWXWNVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C(C3=C2OC4=C(C3=O)C(=CC(=C4OC)O)CC=C(C)C)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Caloxanthone B from Calophyllum Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Caloxanthone B, a promising bioactive xanthone, from various Calophyllum species. This document details the necessary experimental protocols, summarizes quantitative data, and visualizes key workflows and potential biological pathways.
Introduction to this compound and Calophyllum Species
Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] Among these, this compound, a prenylated xanthone, has garnered significant interest for its potent cytotoxic activities against various cancer cell lines.[2][3] The genus Calophyllum (family Clusiaceae), comprising numerous species of tropical trees, is a rich natural source of xanthones, including this compound.[1]
This guide focuses on the methodologies for isolating this compound from different parts of Calophyllum species, providing a foundation for further research and development of this compound as a potential therapeutic agent.
Calophyllum Species and Plant Parts Containing this compound
This compound has been successfully isolated from several Calophyllum species. The choice of species and the specific plant part used for extraction are crucial for obtaining a viable yield of the target compound.
| Calophyllum Species | Plant Part | Reference |
| Calophyllum inophyllum | Root Bark | [4][5] |
| Calophyllum inophyllum | Stem Bark | [6] |
| Calophyllum inophyllum | Twigs | [7] |
| Calophyllum depressinervosum | Stem Bark | [2] |
| Calophyllum buxifolium | Stem Bark | [2] |
| Calophyllum soulattri | Stem Bark | [8] |
Table 1: Calophyllum species and plant parts reported to contain this compound.
Experimental Protocols for Isolation of this compound
The isolation of this compound typically involves a multi-step process encompassing extraction, fractionation, and purification using various chromatographic techniques. The following protocols are a synthesis of methodologies reported in the scientific literature.
The overall process for isolating this compound is depicted in the following workflow diagram.
Caption: General workflow for the isolation of this compound.
This protocol is based on methodologies described for the isolation of xanthones from Calophyllum inophyllum.[4]
3.2.1. Plant Material Preparation and Extraction
-
Preparation: Air-dry the root bark of Calophyllum inophyllum at room temperature and then grind it into a fine powder.
-
Extraction:
-
Method A (Maceration): Macerate the powdered root bark (e.g., 1 kg) with a suitable solvent such as ethanol or methanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.
-
Method B (Sequential Extraction): Sequentially extract the powdered root bark with solvents of increasing polarity, such as n-hexane, followed by chloroform, and then methanol.
-
-
Concentration: Combine the filtrates from the extractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
3.2.2. Fractionation and Chromatographic Purification
-
Initial Fractionation (Optional): The crude extract can be subjected to solvent-solvent partitioning. For instance, an ethanol extract can be suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate to yield fractions of varying polarity.
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (e.g., 200-300 mesh) using a suitable solvent system (e.g., n-hexane).
-
Adsorb the crude extract or a specific fraction (e.g., the chloroform fraction) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone (e.g., n-hexane, n-hexane:ethyl acetate (9:1, 8:2, 1:1), and finally pure ethyl acetate).
-
Collect the eluate in fractions of a specific volume (e.g., 50 mL).
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Monitor the collected fractions using TLC plates coated with silica gel GF254.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).
-
Pool the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the pooled fractions by column chromatography on Sephadex LH-20 using a suitable solvent such as methanol or a mixture of chloroform and methanol.
-
This step is effective for separating compounds with similar polarities.
-
-
Final Purification:
-
If necessary, perform a final purification step using preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound as a yellow solid.
-
Quantitative Data
The yield of this compound can vary significantly depending on the Calophyllum species, the plant part used, the geographical location of the plant, and the extraction and isolation methods employed.
| Starting Material | Extraction Method | Crude Extract Yield | Isolated this compound | Reference |
| C. inophyllum twigs (19.9 kg) | 95% EtOH extraction, petroleum ether partition | 290.0 g (petroleum ether soluble) | - | [7] |
| C. nodusum stem bark (1.8 kg) | Sequential extraction (hexane, chloroform, methanol) | 18.6 g (hexane), 31.6 g (chloroform), 38.1 g (methanol) | - | [9] |
| C. inophyllum root bark | Sequential extraction | - | 6 mg | [5] |
| C. depressinervosum and C. buxifolium stem bark | - | - | IC50: 1.23 µg/mL (against K562 cells) | [2] |
Table 2: Quantitative data on the extraction and isolation of xanthones from Calophyllum species. (Note: Specific yields for this compound are often not reported as a percentage of the starting material).
Spectroscopic Data for Structural Elucidation
The structure of this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Spectroscopic Data | Description |
| 1H-NMR | The proton NMR spectrum of this compound shows characteristic signals for aromatic protons, a chelated hydroxyl group (typically above δ 13 ppm), methoxy groups, and prenyl or other aliphatic side chains.[7][10] |
| 13C-NMR | The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, including the characteristic carbonyl carbon of the xanthone skeleton (around δ 180 ppm).[7][10] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound (C24H26O6).[7] |
Table 3: Key spectroscopic data for the characterization of this compound.
Potential Signaling Pathways Modulated by Xanthones
While specific studies on the signaling pathways modulated by this compound are limited, research on other structurally similar xanthones suggests potential targets in cancer and inflammatory processes. The cytotoxic and anti-inflammatory effects of xanthones are often attributed to their ability to interfere with key cellular signaling cascades.
Caption: Plausible signaling pathways modulated by xanthones.
Xanthones, including potentially this compound, may exert their anticancer and anti-inflammatory effects by inhibiting key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[11][12][13] Additionally, they may suppress inflammation by inhibiting the NF-κB signaling pathway.[14] Further research is needed to elucidate the specific molecular targets of this compound.
Conclusion
The isolation of this compound from Calophyllum species presents a viable route for obtaining this promising natural product for further pharmacological investigation. The methodologies outlined in this guide, synthesized from existing literature, provide a robust framework for researchers. The potent biological activities of this compound, coupled with a deeper understanding of its mechanisms of action, underscore its potential as a lead compound in drug discovery and development, particularly in the fields of oncology and inflammatory diseases.
References
- 1. Caloxanthone A | 155233-16-2 | XC161672 | Biosynth [biosynth.com]
- 2. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two new xanthones from the root of Thai Calophyllum inophyllum and their toxicity against colon and liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Caloxanthones O and P: Two New Prenylated Xanthones from Calophyllum inophyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two New Xanthones from Calophyllum nodusum (Guttiferae) [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Biosynthetic Pathway of Caloxanthone B in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxanthone B, a prenylated xanthone isolated from plants of the Calophyllum genus, has garnered scientific interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology applications aimed at enhancing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound. While the complete enzymatic cascade has not been fully elucidated experimentally, this document outlines a putative pathway based on the well-established general biosynthesis of xanthones in plants and the known chemical structure of this compound. This guide includes a summary of the key enzymatic steps, proposed intermediates, and detailed experimental methodologies commonly employed in the study of xanthone biosynthesis.
Introduction to Xanthone Biosynthesis
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. In higher plants, their biosynthesis is a complex process that involves the convergence of the shikimate and acetate pathways.[1][2] The shikimate pathway provides the B-ring of the xanthone core, while the acetate pathway contributes the A-ring.[2] A key intermediate in this process is a benzophenone derivative, which undergoes intramolecular oxidative coupling to form the central tricyclic xanthone structure.[1][3][4] From this core, a diverse array of xanthone derivatives is generated through various modifications such as hydroxylation, methylation, glycosylation, and prenylation.[3][5][6]
The Proposed Biosynthetic Pathway of this compound
The specific enzymatic steps leading to this compound from the central xanthone precursors have not yet been fully characterized. However, based on the general xanthone biosynthetic pathway and the structure of this compound, a putative pathway can be proposed. This pathway involves the initial formation of a trihydroxyxanthone core, followed by a series of tailoring reactions.
Formation of the Xanthone Core
The biosynthesis of the xanthone core is initiated by the condensation of intermediates from the shikimate and acetate pathways.
-
Shikimate Pathway: This pathway produces aromatic amino acids, including L-phenylalanine, which serves as a precursor for the B-ring of the xanthone.[7]
-
Acetate Pathway: Malonyl-CoA, derived from acetyl-CoA, provides the building blocks for the A-ring.[2]
-
Benzophenone Synthase (BPS): A key enzyme, benzophenone synthase, catalyzes the condensation of benzoyl-CoA (derived from the shikimate pathway) with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[5]
-
Hydroxylation: The benzophenone intermediate undergoes hydroxylation to yield 2,3′,4,6-tetrahydroxybenzophenone.[8]
-
Oxidative Cyclization: Cytochrome P450-dependent monooxygenases, specifically 1,3,7-trihydroxyxanthone synthase (CYP81AA1), catalyze the regioselective intramolecular oxidative coupling of the benzophenone intermediate to form the xanthone core, 1,3,7-trihydroxyxanthone (1,3,7-THX).[8] This is the likely precursor for many prenylated xanthones found in Calophyllum species.[5]
Tailoring Steps to this compound
Following the formation of the 1,3,7-THX core, a series of tailoring reactions, including prenylation, hydroxylation, cyclization, and methylation, are proposed to occur to yield this compound. The precise order of these steps is yet to be determined.
-
Prenylation: Aromatic prenyltransferases (aPTs) catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the xanthone core. This compound contains a prenyl group, and the activity of such enzymes has been identified in xanthone-producing plants.[7]
-
Hydroxylation: Additional hydroxyl groups are introduced by hydroxylase enzymes, likely belonging to the cytochrome P450 family.
-
Cyclization: The prenyl group can undergo cyclization to form a pyran ring, a common feature in many xanthones from Calophyllum.
-
Methylation: O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups.
Proposed Enzymatic Reactions and Intermediates
The following table summarizes the proposed enzymatic reactions in the biosynthetic pathway of this compound.
| Step | Reaction | Enzyme Class (Proposed) | Substrate | Product |
| 1 | Phenylalanine deamination | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid |
| 2 | CoA ligation | Benzoate-CoA Ligase (BZL) | Benzoic acid | Benzoyl-CoA |
| 3 | Benzophenone synthesis | Benzophenone Synthase (BPS) | Benzoyl-CoA + 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone |
| 4 | Benzophenone hydroxylation | Cytochrome P450 Monooxygenase | 2,4,6-Trihydroxybenzophenone | 2,3′,4,6-Tetrahydroxybenzophenone |
| 5 | Xanthone core formation | 1,3,7-Trihydroxyxanthone Synthase (CYP81AA1) | 2,3′,4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone |
| 6 | Prenylation | Aromatic Prenyltransferase (aPT) | 1,3,7-Trihydroxyxanthone + DMAPP | Prenylated 1,3,7-Trihydroxyxanthone |
| 7 | Hydroxylation & Cyclization | Cytochrome P450 Monooxygenase | Prenylated Xanthone Intermediate | Dihydropyranoxanthone Intermediate |
| 8 | Methylation | O-Methyltransferase (OMT) | Dihydropyranoxanthone Intermediate | This compound |
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the putative biosynthetic pathway of this compound, from primary metabolites to the final product.
Caption: Proposed biosynthetic pathway of this compound.
Key Experimental Protocols
The elucidation of biosynthetic pathways for natural products like this compound relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments typically employed in this field of research.
Isolation and Characterization of Enzymes
Objective: To isolate and functionally characterize the enzymes involved in the biosynthetic pathway.
Protocol:
-
Protein Extraction:
-
Grind plant tissue (e.g., leaves, roots of Calophyllum species) in liquid nitrogen.
-
Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 14 mM 2-mercaptoethanol, and protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins. For membrane-bound enzymes like CYPs, a microsomal fraction is prepared by ultracentrifugation.
-
-
Enzyme Assays:
-
Incubate the crude protein extract or purified enzyme with the putative substrate (e.g., 1,3,7-THX for a prenyltransferase assay) and necessary co-factors (e.g., DMAPP, NADPH, S-adenosyl methionine).
-
Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.
-
-
Enzyme Purification:
-
Subject the crude protein extract to a series of chromatography steps, such as ammonium sulfate precipitation, size-exclusion chromatography, ion-exchange chromatography, and affinity chromatography.
-
Monitor the enzymatic activity of the fractions to track the purification process.
-
Gene Identification and Functional Analysis
Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.
Protocol:
-
Transcriptome Analysis:
-
Extract total RNA from the plant tissue known to produce this compound.
-
Perform RNA sequencing (RNA-Seq) to generate a transcriptome library.
-
Identify candidate genes by searching for sequences with homology to known biosynthetic enzymes (e.g., P450s, prenyltransferases, methyltransferases).
-
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length cDNA of the candidate genes using PCR.
-
Clone the amplified gene into an expression vector suitable for a heterologous host (e.g., E. coli, yeast, or Nicotiana benthamiana).
-
Transform the expression construct into the host organism.
-
-
In Vivo and In Vitro Functional Assays:
-
For in vivo assays, feed the putative substrate to the engineered host and analyze the culture for the expected product.
-
For in vitro assays, purify the recombinant protein from the host and perform enzyme assays as described in section 5.1.
-
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a foundational framework for future research. While the initial steps of xanthone core formation are relatively well-understood, the specific tailoring enzymes that create the unique structure of this compound remain to be identified and characterized. Future work should focus on the isolation and functional analysis of prenyltransferases, hydroxylases, and methyltransferases from Calophyllum species. A combination of transcriptomics, proteomics, and targeted biochemical assays will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only provide insights into the chemical ecology of Calophyllum but also pave the way for its biotechnological production.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [Xanthones from leaves of Calophyllum inophyllum Linn] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic prenylated xanthones from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Caloxanthone B: A Technical Guide to Its Natural Sources, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxanthone B, a prenylated xanthone primarily found in the plant genus Calophyllum, has garnered significant interest within the scientific community for its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its known biological activities. Furthermore, this document explores the synthesis of related xanthone derivatives and elucidates the molecular mechanisms underlying this compound's therapeutic effects, with a focus on the induction of apoptosis. Quantitative data on its cytotoxicity are presented in tabular format for clear comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential in drug discovery and development.
Natural Sources of this compound
This compound is a naturally occurring secondary metabolite predominantly isolated from plants belonging to the genus Calophyllum (family Calophyllaceae). The primary sources identified in the literature include:
-
Calophyllum inophyllum : The root bark of this plant is a known source of this compound.
-
Calophyllum pressinervosum : The stem bark of this species has been reported to contain this compound.[1]
-
Calophyllum depressinervosum : This species is another source from which this compound has been isolated.
-
Calophyllum buxifolium : this compound has also been successfully isolated from this plant species.
The compound is typically found in the bark (stem and root) of these trees, which are commonly distributed in tropical regions.
Extraction and Isolation Protocols
The isolation of this compound from its natural sources generally involves solvent extraction followed by chromatographic separation. The following is a generalized experimental protocol synthesized from various reported methodologies.
Experimental Protocol: Isolation of this compound from Calophyllum spp. Bark
1. Plant Material Collection and Preparation:
- Collect fresh bark (stem or root) from a mature Calophyllum tree.
- Clean the bark to remove any adhering dirt or foreign materials.
- Air-dry the bark in a well-ventilated area, preferably in the shade to prevent photodegradation of phytochemicals.
- Once completely dry, grind the bark into a coarse powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered bark with a suitable organic solvent. Dichloromethane (CH₂Cl₂) or methanol (MeOH) are commonly used.
- Perform the extraction at room temperature for a period of 48-72 hours with occasional agitation.
- Filter the extract to separate the solvent from the plant residue.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Separation:
- Column Chromatography:
- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and/or methanol.
- Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).
- Further Purification:
- Combine fractions showing similar TLC profiles and containing the compound of interest.
- Subject these combined fractions to further purification steps, which may include repeated column chromatography, preparative TLC, or Sephadex LH-20 column chromatography, to isolate pure this compound.
4. Structure Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
A[label="Plant Material Collection & Preparation\n(Calophyllum spp. Bark)"];
B[label="Drying and Grinding"];
C [label="Solvent Extraction\n(e.g., Dichloromethane, Methanol)"];
D [label="Filtration and Concentration"];
E [label="Crude Extract"];
F [label="Silica Gel Column Chromatography"];
G [label="Fraction Collection and TLC Analysis"];
H [label="Further Purification\n(e.g., Prep. TLC, Sephadex)"];
I[label="Pure this compound"];
J [label="Structural Elucidation\n(NMR, MS, IR)"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
I -> J;
}
Caption: A generalized workflow for the isolation of this compound.
Biological Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic activity against various cancer cell lines, with a particular potency observed against leukemia cells.
Quantitative Data on Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against different cancer cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | 3.00 | [2] |
| Ananixanthone | K562 | Chronic Myelogenous Leukemia | 7.21 | [1] |
| This compound | K562 | Chronic Myelogenous Leukemia | 1.23 µg/mL | [3] |
| Ananixanthone | K562 | Chronic Myelogenous Leukemia | 2.96 µg/mL | [3] |
Note: Conversion of µg/mL to µM requires the molecular weight of the compound.
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis, or programmed cell death. While the precise signaling cascade for this compound is still under investigation, studies on related xanthones and the effects on leukemia cell lines suggest the involvement of the intrinsic (mitochondrial) apoptotic pathway.
Proposed Signaling Pathway for this compound-Induced Apoptosis
It is hypothesized that this compound treatment leads to the activation of the mitochondrial apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, ultimately leading to cell death. A molecular docking study has also suggested a potential interaction with the Src kinase, which could play a role in the upstream signaling events.
Caption: A proposed signaling pathway for this compound-induced apoptosis.
Derivatives of this compound
The synthesis of derivatives of naturally occurring xanthones is a key strategy in drug discovery to improve their pharmacological properties, such as efficacy, selectivity, and bioavailability. While the direct chemical modification of this compound is not extensively reported, the synthesis of related prenylated xanthones provides a framework for the development of novel analogs.
General Synthetic Approaches for Prenylated Xanthones
The synthesis of the xanthone scaffold can be achieved through various methods, including the Grover, Shah, and Shah reaction or via palladium-catalyzed coupling reactions. The introduction of prenyl groups can be accomplished through electrophilic substitution reactions using prenyl bromide in the presence of a base. These synthetic strategies allow for the creation of a library of this compound analogs with modifications to the xanthone core and the prenyl side chains, which can then be screened for enhanced biological activity.
Conclusion and Future Directions
This compound stands out as a promising natural product with significant potential for the development of novel anticancer agents. Its potent cytotoxicity against leukemia cell lines, coupled with its proposed mechanism of action via the induction of apoptosis, makes it a compelling lead compound for further investigation. Future research should focus on:
-
Total Synthesis: Developing an efficient total synthesis of this compound to ensure a sustainable supply for preclinical and clinical studies.
-
Derivative Synthesis and SAR Studies: Synthesizing a diverse range of this compound derivatives and conducting structure-activity relationship (SAR) studies to identify analogs with improved potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in this compound-induced apoptosis.
-
In Vivo Efficacy: Evaluating the in vivo anticancer efficacy and pharmacokinetic properties of this compound and its most promising derivatives in animal models.
The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective therapies for the treatment of cancer.
References
Caloxanthone B: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B is a naturally occurring xanthone derivative found in plants of the Calophyllum species. Xanthones are a class of polyphenolic compounds known for their diverse and potent biological activities, making them a subject of significant interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and application of this promising natural compound.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data available for the biological activity of this compound and related xanthone compounds.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.00 | [1] |
Table 2: Cytotoxic Activity of Other Xanthones (for comparative purposes)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Ananixanthone | K562 | Chronic Myelogenous Leukemia | 7.21 |
| Garciniaxanthone I | HepG2 | Hepatocellular Carcinoma | Not specified |
| α-Mangostin | HL-60 | Promyelocytic Leukemia | Not specified |
Table 3: Anti-inflammatory Activity of Related Xanthone Derivatives
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Delpyxanthone A | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 14.5 |
| Gerontoxanthone I | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 28.2 |
| α-Mangostin | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Not specified |
| 3,4-dihydroxy-2-methoxyxanthone | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Not specified |
| 1,3,5,6-tetrahydroxyxanthone | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Not specified |
| 1,3,6,7-tetrahydroxyxanthone | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Not specified |
Table 4: Antimicrobial Activity of Related Xanthone Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Calozeloxanthone | Methicillin-resistant Staphylococcus aureus (MRSA) | 8.3 |
| Xanthone Derivative 16 | Staphylococcus aureus ATCC 25923 | 4 |
| Xanthone Derivative 16 | Enterococcus faecalis ATCC 29212 | 4 |
| Xanthone Derivative 16 | Methicillin-resistant Staphylococcus aureus 272123 | 9 |
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
Cytotoxicity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
a. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing or sonication and filter-sterilize. Store protected from light at 4°C for short-term use or -20°C for long-term storage.
-
Solubilization Solution: A common solubilizing agent is dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antioxidant Activity - DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
a. Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
b. Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Antioxidant Activity - ABTS Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺).
a. Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the resulting solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
b. Procedure:
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction Mixture: Add a small volume of the sample solution to the ABTS•⁺ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•⁺ scavenging activity and determine the IC₅₀ value as described for the DPPH assay.
Antimicrobial Activity - Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
a. Materials and Reagents:
-
96-well microtiter plates.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
b. Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Xanthones, including this compound, are known to exert their biological effects through the modulation of various cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
A primary mechanism of the anticancer activity of xanthones is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by this compound.
Inhibition of Protein Kinases
The proliferation of cancer cells is often driven by the dysregulation of protein kinases. Xanthones have been shown to inhibit the activity of these enzymes, leading to cell cycle arrest and reduced proliferation.
Caption: Inhibition of cell cycle progression by this compound via CDK inhibition.
Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways
Xanthone derivatives can modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways.
Caption: Modulation of PI3K/Akt/mTOR and MAPK pathways by this compound.
Conclusion
This compound demonstrates significant potential as a bioactive compound, particularly in the realm of oncology. Its potent cytotoxic effects against leukemia cells, coupled with the broader anti-proliferative, antioxidant, and anti-inflammatory activities characteristic of the xanthone class, underscore the need for continued investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the therapeutic applications of this compound. Future studies should focus on elucidating its precise molecular targets, expanding the scope of its biological activity screening to a wider range of cell lines and microbial strains, and conducting in vivo studies to validate its efficacy and safety.
References
In Vitro Anticancer Activity of Caloxanthone B on Leukemia Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxanthone B, a naturally occurring xanthone, has demonstrated significant cytotoxic effects against leukemia cell lines in preclinical studies. This technical guide provides a comprehensive overview of the current in vitro data on the anticancer activity of this compound, with a specific focus on its effects on leukemia cells. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the hypothesized signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Xanthones are a class of heterocyclic compounds found in a variety of plant species. Many xanthones, including this compound, have garnered scientific interest due to their diverse pharmacological properties, including potent anticancer activities.[1] Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant therapeutic challenge. The exploration of novel, targeted agents is crucial for improving patient outcomes. This compound has emerged as a promising candidate due to its demonstrated in vitro efficacy against leukemia cell lines. This guide aims to consolidate the existing knowledge on this compound's antileukemic properties and provide a framework for future research.
Quantitative Data on Anticancer Activity
The primary quantitative measure of a compound's cytotoxic activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Cytotoxicity of this compound on Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.00 | [1] |
Note: Data on the IC50 values of this compound against other leukemia cell lines (e.g., HL-60, CCRF-CEM, Jurkat) are not currently available in the reviewed scientific literature.
Postulated Mechanism of Action
While the precise molecular mechanisms of this compound in leukemia cells are not yet fully elucidated, research on this compound and related xanthone compounds suggests a multi-faceted mode of action that likely involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The mode of action of this compound is suggested to be based on the induction of apoptosis.[2] Other prenylated xanthones have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is characterized by the activation of pro-apoptotic proteins and caspases, leading to controlled cell death.
Inhibition of Protein Kinases
The anticancer activity of this compound may be attributed to the inhibition of protein kinases.[1] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, including leukemia. By inhibiting specific protein kinases, this compound may disrupt the signaling cascades that drive leukemic cell proliferation.
Cell Cycle Arrest
This compound may also exert its anticancer effects by inducing cell cycle arrest, a mechanism observed with other xanthone derivatives.[3][4] By halting the cell cycle at specific checkpoints, this compound could prevent the replication of cancerous cells. This action is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
Detailed Experimental Protocols
The following are detailed, representative protocols for key in vitro experiments to assess the anticancer activity of this compound on leukemia cell lines.
Cell Culture
-
Cell Lines: K562 (human chronic myelogenous leukemia), HL-60 (human promyelocytic leukemia), CCRF-CEM (human T-cell acute lymphoblastic leukemia), Jurkat (human T-cell leukemia).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain logarithmic growth.
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound.
-
Procedure:
-
Seed leukemia cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration should not exceed 0.1%). A vehicle control (DMSO only) is also included.
-
Incubate the plates for 48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.
-
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis.
-
Procedure:
-
Seed leukemia cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis
This flow cytometry-based assay determines the effect of this compound on cell cycle distribution.
-
Procedure:
-
Seed and treat leukemia cells with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
Western Blot Analysis
This technique is used to detect the expression levels of proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat leukemia cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p21, Cyclin D1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
-
Visualizations of Postulated Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways affected by this compound and the general experimental workflows.
Caption: General experimental workflow for assessing the in vitro anticancer activity of this compound.
Caption: Hypothesized mitochondrial pathway of apoptosis induced by this compound.
Caption: Hypothesized pathway of cell cycle arrest induced by this compound.
Conclusion and Future Directions
This compound demonstrates potent in vitro anticancer activity against the K562 chronic myelogenous leukemia cell line. The primary mechanisms of action are postulated to be the induction of apoptosis via the mitochondrial pathway and the inhibition of protein kinases leading to cell cycle arrest. However, there is a clear need for further research to expand upon these initial findings.
Future studies should focus on:
-
Evaluating the cytotoxicity of this compound against a broader panel of leukemia and other hematological malignancy cell lines.
-
Conducting detailed dose-response and time-course studies to quantify the induction of apoptosis and cell cycle arrest.
-
Utilizing proteomic and genomic approaches to identify the specific protein kinases and signaling pathways targeted by this compound in leukemia cells.
-
Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.
A more comprehensive understanding of the in vitro anticancer profile of this compound will be instrumental in guiding its further development as a potential therapeutic agent for leukemia.
References
- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress perturbs cell proliferation in human K562 cells by modulating protein synthesis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Caloxanthone B: An In-depth Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B is a xanthone derivative isolated from various species of the Calophyllum genus, notably Calophyllum depressinervosum. Xanthones, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While direct quantitative antioxidant data for the isolated this compound is limited in the current literature, this guide synthesizes the available information from studies on extracts rich in this compound and provides a framework for its further investigation.
Antioxidant Activity of Calophyllum Extracts Containing this compound
Studies on crude extracts of Calophyllum species, from which this compound has been isolated, have demonstrated significant antioxidant potential. The methanol extract of Calophyllum depressinervosum, a known source of this compound, exhibited good scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radicals. Furthermore, a strong correlation between the DPPH and Ferric Reducing Antioxidant Power (FRAP) assay results and the total phenolic content of the extracts has been observed, suggesting that phenolic compounds, including xanthones like this compound, are major contributors to the antioxidant capacity.
Data Presentation
As of the latest literature review, specific IC50 values for the antioxidant activity of isolated this compound from DPPH, ABTS, or FRAP assays are not available. The primary reported activity for pure this compound is its cytotoxic effect. The following table summarizes the available data on the antioxidant activity of extracts from Calophyllum species known to contain this compound.
| Plant Source | Extract Type | Assay | Result | Citation |
| Calophyllum depressinervosum | Methanol | DPPH Radical Scavenging | Good scavenging effect | [1] |
| Calophyllum depressinervosum | Methanol | Nitric Oxide (NO) Scavenging | Good scavenging effect | [1] |
| Calophyllum depressinervosum | Dichloromethane and Ethyl Acetate | β-carotene Bleaching (BCB) | Strongest inhibition | [1] |
| Calophyllum depressinervosum | Dichloromethane and Ethyl Acetate | Ferrous Ion Chelating (FIC) | Strongest effect | [1] |
Note: The term "good" or "strong" is as reported in the cited literature and is qualitative. Quantitative IC50 values for the extracts were not consistently provided across studies.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized procedures and can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To 1.0 mL of the DPPH solution, add 1.0 mL of the sample solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank is prepared with 1.0 mL of methanol instead of the sample solution. A control is prepared with 1.0 mL of the DPPH solution and 1.0 mL of the solvent used for the sample.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add 10 µL of the sample solution at different concentrations to 1.0 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
A blank and a control are prepared similarly to the DPPH assay.
-
-
Calculation: The percentage of scavenging activity and the IC50 value are calculated using the same formula as for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.
Protocol:
-
Preparation of FRAP reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Mix the three solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.
-
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add 50 µL of the sample solution to 1.5 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
-
Calculation: The antioxidant capacity is expressed as ferric reducing equivalents (in µM Fe²⁺) or in relation to a standard antioxidant like Trolox.
Signaling Pathways and Mechanisms of Action
While the direct antioxidant mechanisms of this compound have not been elucidated, xanthones, in general, are known to exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: By donating a hydrogen atom or an electron, xanthones can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating radical chain reactions. The presence of hydroxyl and other electron-donating groups on the xanthone scaffold is crucial for this activity.
-
Modulation of Cellular Antioxidant Defense Systems: Xanthones can upregulate the expression of endogenous antioxidant enzymes by activating specific signaling pathways. The most notable of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Nrf2/ARE Signaling Pathway
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cellular antioxidant capacity. Although not specifically demonstrated for this compound, it is plausible that it may also act as an activator of the Nrf2/ARE pathway, a hypothesis that warrants further investigation.
Mandatory Visualizations
General Antioxidant Mechanisms
Caption: Dual antioxidant mechanisms of xanthones like this compound.
Nrf2/ARE Signaling Pathway Activation
References
The Anti-inflammatory Potential of Caloxanthone B: A Mechanistic Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
Caloxanthone B, a naturally occurring xanthone derivative, has been identified and isolated from various plant sources. While research has primarily focused on the cytotoxic properties of many xanthones, the specific anti-inflammatory mechanisms of this compound remain largely unexplored in publicly available scientific literature. However, the broader class of xanthones is well-recognized for its significant anti-inflammatory activities. This technical guide consolidates the current understanding of the anti-inflammatory mechanisms of xanthones as a chemical class, providing a predictive framework for the potential activities of this compound. This document will delve into the key signaling pathways, molecular targets, and experimental evidence established for structurally related xanthones, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, widely distributed in higher plants and fungi.[1] This chemical class is renowned for a wide spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1] Chronic inflammation is a critical component in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1] Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids, are often accompanied by significant side effects, underscoring the urgent need for novel and safer therapeutic agents.[1] Xanthones, with their diverse biological activities, represent a promising scaffold for the development of new anti-inflammatory drugs.[2]
While specific studies on the anti-inflammatory mechanisms of this compound are limited, research on other xanthones, such as Macluraxanthone B, provides a strong basis for predicting its potential modes of action. This guide will therefore focus on the well-documented anti-inflammatory pathways modulated by the xanthone class of compounds.
Core Anti-inflammatory Mechanisms of Xanthones
The anti-inflammatory effects of xanthones are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The most extensively studied mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1]
Xanthones have been shown to interfere with this pathway at multiple points. For instance, Macluraxanthone B has been demonstrated to prevent the activation of the NF-κB signaling pathway by inhibiting the nuclear localization of the p65 subunit.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Development of Xanthone Hybrid for Potent Anti-Inflammatory Effects: Synthesis and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure-Activity Relationship of Prenylated Xanthones
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of prenylated xanthones, a class of polyphenolic compounds renowned for their diverse and potent biological activities. Drawing from extensive research, this document outlines the critical structural features that govern their anticancer, antimicrobial, and anti-inflammatory effects. It is designed to serve as a vital resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction to Prenylated Xanthones
Xanthones are a class of organic compounds featuring a dibenzo-γ-pyrone tricycle. While the basic xanthone scaffold possesses some biological activity, its potency is significantly enhanced by the addition of various functional groups, most notably hydroxyl (-OH), methoxy (-OCH₃), and isoprenoid (typically prenyl or geranyl) units. Prenylation, the attachment of these isoprenoid chains, is a key modification that often dramatically increases lipophilicity and the ability to interact with biological membranes and protein targets, thereby enhancing therapeutic potential.[1][2]
These compounds are predominantly found in higher plants and fungi, with the Garcinia genus (family Clusiaceae) being a particularly rich source.[3][4] α-Mangostin, isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), is the most extensively studied prenylated xanthone and frequently serves as a benchmark compound.[5] The wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, makes the xanthone scaffold a "privileged structure" in medicinal chemistry.[1][6] This guide will dissect the structural determinants for these key activities.
Anticancer Activity: SAR Insights
The antiproliferative activity of prenylated xanthones has been demonstrated against a wide range of human cancer cell lines. The SAR is heavily influenced by the number, position, and nature of hydroxyl and prenyl substituents on the xanthone core.[6][7]
Key SAR Principles for Anticancer Activity:
-
Hydroxylation: The presence of a hydroxyl group ortho to the carbonyl function (at C-1) is often critical for cytotoxicity.[1][7]
-
Prenylation: The introduction of prenyl groups is a pivotal functional modification for enhancing anticancer activity.[1][8] Diprenyl, dipyrano, and prenylated pyrano moieties are strongly associated with high cytotoxicity.[5][9] The position of the prenyl group also modulates activity; for instance, C-prenylation of 1-hydroxyxanthone was found to improve inhibitory effects against MCF-7 cells.[10]
-
Cyclization: Cyclization of a prenyl chain with an adjacent hydroxyl group to form a dihydropyran or pyran ring can influence activity. However, studies have shown that introducing unsaturation in the pyran ring can sometimes lead to a loss of inhibitory activity, suggesting that the flexibility of the side chain may be important.[10]
-
Specific Compounds: α-Mangostin consistently demonstrates potent cytotoxicity across numerous cell lines.[5][11] Other compounds like mesuaferrin A and macluraxanthone also show strong, broad-spectrum inhibitory effects.[9] A synthetic derivative, 1,3,8-trihydroxy-2-prenylxanthone, was found to have potent antitumor activities comparable to α-mangostin, highlighting it as a potential lead candidate.[6][7][12]
Quantitative Data: Cytotoxicity of Prenylated Xanthones
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| α-Mangostin | MCF-7 (Breast) | 9.0 | [13] |
| MDA-MB-231 (Breast) | 2.20 | [14] | |
| NCI-H460 (Lung) | >20.3 | [13] | |
| A549 (Lung) | 2.05 | [14] | |
| HeLa (Cervical) | 3.7 | [15] | |
| HepG2 (Liver) | ~10.0 | [7] | |
| K562 (Leukemia) | >4.87 | [5][9] | |
| γ-Mangostin | MDA-MB-231 (Breast) | 4.81 | [14] |
| Rubraxanthone | MCF-7 (Breast) | 9.0 | [13] |
| Mesuaferrin A | K562 (Leukemia) | 0.99 | [5][9] |
| Macluraxanthone | K562 (Leukemia) | 1.14 | [5][9] |
| Garcinone E | MDA-MB-231 (Breast) | 3.86 | [14] |
| 9-Hydroxycalabaxanthone | MDA-MB-231 (Breast) | 3.90 | [14] |
| 1,3,8-trihydroxy-2-prenylxanthone | HepG2 (Liver) | 4.1 | [7][12] |
Mechanisms of Action & Signaling Pathways
Prenylated xanthones exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[1][7]
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[16][17]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test xanthone (typically in a serial dilution). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.
-
Incubation: The plate is incubated for a defined period, usually 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the negative control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Activity: SAR Insights
Prenylated xanthones have demonstrated significant activity against a range of pathogenic microbes, especially Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3]
Key SAR Principles for Antimicrobial Activity:
-
Prenylation and Lipophilicity: Prenyl groups increase the lipophilicity of the xanthone scaffold, facilitating its passage through and disruption of the bacterial cytoplasmic membrane.[2][3] This is a key mechanism of their bactericidal action.
-
Hydroxylation Pattern: The presence and position of hydroxyl groups are crucial. For activity against MRSA, a 1,3,6,7-tetraoxygenated xanthone skeleton is considered highly active.[3]
-
Number of Prenyl Groups: Biprenylated xanthones, such as α-mangostin, are often more potent than their mono-prenylated counterparts.[3][18] These two prenyl groups are essential for high activity against Mycobacterium tuberculosis.[19]
-
Caged Xanthones: Caged xanthones, a structurally distinct subgroup, also possess significant antibacterial properties.[3][20]
Quantitative Data: Antimicrobial Activity of Prenylated Xanthones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| α-Mangostin | Staphylococcus aureus (MRSA) | 0.5 - 1.95 | [3][21] |
| Mycobacterium tuberculosis | 6.25 | [19] | |
| β-Mangostin | Mycobacterium tuberculosis | 6.25 | [19] |
| Garcinone B | Mycobacterium tuberculosis | 6.25 | [19] |
| 1,3-dihydroxy-2-prenylxanthone | Escherichia coli | >5 mm inhibition zone at 15% | [21] |
Mechanisms of Action & Experimental Workflow
The primary antibacterial mechanism involves the disruption of the bacterial cell membrane integrity. An experimental workflow for identifying such compounds often involves bioassay-guided fractionation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test xanthone is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Anti-inflammatory Activity: SAR Insights
Chronic inflammation is implicated in numerous diseases. Prenylated xanthones can mitigate the inflammatory response by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[22][23]
Key SAR Principles for Anti-inflammatory Activity:
-
Modulation of Cytokines: Many xanthones, including α-mangostin and γ-mangostin, suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[22]
-
Enzyme Inhibition: A significant mechanism is the inhibition of enzymes like cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing inflammatory mediators.[23]
-
Pathway Inhibition: The anti-inflammatory effects are often mediated through the downregulation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[22]
-
Nrf2/AhR Activation: Certain prenylated xanthones, like Garcinone D, can activate the Nrf2 and Aryl Hydrocarbon Receptor (AhR) pathways.[24][25] Nrf2 is a key regulator of the antioxidant response, which helps to counteract inflammatory oxidative stress.
Mechanisms of Action & Signaling Pathways
The inhibition of the NF-κB pathway is a common anti-inflammatory mechanism for xanthones.[22] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Prenylated xanthones can block this process.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO concentration is indirectly measured using the Griess reagent.[23]
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test xanthone for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. A control group without LPS stimulation is included. The plate is incubated for 24 hours.
-
Griess Assay: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation and Reading: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a purple azo product.
-
Quantification: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Conclusion and Future Perspectives
The structure-activity relationships of prenylated xanthones are multifaceted, with the number and position of prenyl and hydroxyl groups being the most critical determinants of biological activity. The prenyl moiety is consistently shown to be a key contributor to potency across anticancer, antimicrobial, and anti-inflammatory assays, largely by increasing lipophilicity and enhancing interactions with molecular targets.
-
For anticancer activity , a C-1 hydroxyl group and the presence of two prenyl groups or a prenylated pyrano ring are favorable.
-
For antimicrobial activity , a 1,3,6,7-tetraoxygenation pattern combined with diprenylation confers potent activity, especially against Gram-positive bacteria.
-
For anti-inflammatory activity , the ability to inhibit NF-κB, MAPK, and key inflammatory enzymes is paramount.
While natural xanthones like α-mangostin serve as excellent starting points, the synthesis of novel derivatives based on these SAR principles holds immense promise for developing more potent and selective therapeutic agents.[7][12] Future research should focus on quantitative structure-activity relationship (QSAR) studies to build predictive models, further elucidate molecular mechanisms, and optimize the pharmacokinetic properties of these promising natural scaffolds for clinical development.[8][16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, SAR and Biological Evaluation of Natural and Non-natur...: Ingenta Connect [ingentaconnect.com]
- 7. Synthesis, SAR and biological evaluation of natural and non-natural hydroxylated and prenylated xanthones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojs.jmolekul.com [ojs.jmolekul.com]
- 9. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of Some Prenylated Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic prenylated xanthones from the young fruit of Garcinia mangostana. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of prenylated xanthones and other constituents from the wood of Garcinia merguensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Cytotoxic Prenylated Xanthones from the Leaves of Garcinia bracteata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibacterial activities of plant-derived xanthones - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Antimycobacterial activity of prenylated xanthones from the fruits of Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aca.unram.ac.id [aca.unram.ac.id]
- 22. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Cytotoxic Mechanism of Caloxanthone B in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxanthone B, a natural xanthone derivative, has demonstrated potent cytotoxic activity against the human chronic myelogenous leukemia cell line, K562. This technical guide delineates the current understanding of the mechanism of action of this compound in these cells, focusing on the induction of apoptosis and inhibition of cell proliferation. While direct and comprehensive experimental elucidation for this compound's precise molecular pathway in K562 cells is still emerging, this document synthesizes available data, including its notable IC50 value, and draws upon the known mechanisms of similar xanthone compounds in leukemia cell lines to construct a probable mechanistic framework. This guide also provides detailed experimental protocols for key assays relevant to investigating the cytotoxic and apoptotic effects of novel compounds in K562 cells.
Introduction
Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase, a key driver of leukemogenesis. The K562 cell line, derived from a CML patient in blast crisis, is a widely utilized in vitro model for studying the pathology of CML and for the screening of potential therapeutic agents. Natural products have historically been a rich source of novel anticancer compounds. Among these, xanthones, a class of polyphenolic compounds, have garnered significant interest due to their diverse pharmacological activities, including potent anticancer effects. This compound, a prenylated xanthone, has been identified as a promising cytotoxic agent against K562 cells, suggesting its potential as a lead compound for the development of new anti-leukemia therapies.
Cytotoxicity of this compound in K562 Cells
Studies have established that this compound exhibits strong cytotoxic effects against K562 leukemic cells. A key quantitative measure of this activity is the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 Value | Reference |
| This compound | K562 | 1.23 µg/mL | [1][2][3] |
| Ananixanthone | K562 | 2.96 µg/mL | [1][2][3] |
Postulated Mechanism of Action
While direct experimental studies detailing the complete signaling cascade of this compound in K562 cells are limited, the primary mechanism is believed to be the induction of apoptosis and the inhibition of cell growth. This hypothesis is supported by molecular docking studies and the known actions of similar xanthone compounds.
Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. It is proposed that this compound triggers apoptosis in K562 cells through the intrinsic or mitochondrial pathway.
Signaling Pathway Diagram: Postulated Intrinsic Apoptosis Pathway Induced by this compound
References
Methodological & Application
Application Notes and Protocols for Caloxanthone B Cytotoxicity Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B, a xanthone derivative isolated from the stem bark of Calophyllum species, has demonstrated potent cytotoxic activity against various cancer cell lines, particularly leukemia cells such as K562[1]. Its mechanism of action is understood to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways, including those involving cyclin-dependent kinases (CDKs)[2]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, a process primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTT assay.
Signaling Pathway of this compound Induced Cytotoxicity
This compound is believed to induce cytotoxicity through a multi-faceted signaling cascade that culminates in apoptosis. The proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn activates the JNK and p38 MAPK signaling pathways[3]. This activation leads to the regulation of the intrinsic apoptotic pathway, characterized by a decreased Bcl-2/Bax ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases[4][5]. Furthermore, xanthones have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2, leading to cell cycle arrest.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow
The following diagram outlines the major steps involved in performing the this compound cytotoxicity MTT assay.
Caption: Experimental workflow for the this compound MTT cytotoxicity assay.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
K562 (human chronic myelogenous leukemia) cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Protocol Steps
1. Cell Culture and Maintenance
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
2. Preparation of this compound Stock and Working Solutions
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
3. MTT Assay Procedure
-
Cell Seeding:
- Harvest K562 cells by centrifugation.
- Resuspend the cells in fresh complete medium and perform a cell count.
- Seed the cells into a 96-well plate at a density of 0.5 x 10⁵ to 1.0 x 10⁵ cells/mL (typically 5,000 to 10,000 cells per 100 µL per well).
- Include wells for untreated controls (cells with medium only) and a vehicle control (cells with medium containing the highest concentration of DMSO used in the treatments). Also, include blank wells (medium only, no cells) for background absorbance correction.
- Incubate the plate for 24 hours to allow cells to acclimatize.
-
Cell Treatment:
- After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound working solutions to the respective wells.
- Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Incubation:
- Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
- After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization:
- Carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells like K562, centrifugation of the plate may be necessary before aspiration.
- Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
Absorbance Reading:
- Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
The raw absorbance data should be corrected by subtracting the average absorbance of the blank wells. The percentage of cell viability is then calculated relative to the untreated control cells.
Calculation of Percent Cell Viability:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The IC50 value, which is the concentration of this compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve of percent cell viability against the logarithm of this compound concentration.
Table 1: Representative Raw Absorbance Data for MTT Assay of this compound on K562 Cells (48h Treatment)
| This compound (µM) | Replicate 1 (OD 570 nm) | Replicate 2 (OD 570 nm) | Replicate 3 (OD 570 nm) |
| 0 (Control) | 1.254 | 1.288 | 1.271 |
| 0.1 | 1.198 | 1.221 | 1.205 |
| 0.5 | 1.053 | 1.089 | 1.066 |
| 1.0 | 0.876 | 0.901 | 0.885 |
| 2.5 | 0.632 | 0.655 | 0.641 |
| 5.0 | 0.315 | 0.330 | 0.322 |
| 10.0 | 0.158 | 0.165 | 0.161 |
| Blank | 0.052 | 0.055 | 0.053 |
Table 2: Calculated Percent Cell Viability and IC50 Determination
| This compound (µM) | Average OD (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.271 | 0.017 | 100.0% |
| 0.1 | 1.208 | 0.012 | 94.9% |
| 0.5 | 1.069 | 0.018 | 83.9% |
| 1.0 | 0.887 | 0.013 | 69.7% |
| 2.5 | 0.643 | 0.012 | 50.5% |
| 5.0 | 0.322 | 0.008 | 25.3% |
| 10.0 | 0.161 | 0.004 | 12.7% |
| IC50 (µM) | ~2.5 |
Note: The data presented in these tables are for illustrative purposes and represent typical results for a this compound cytotoxicity assay on K562 cells.
References
- 1. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of NF-κB and Bcl2/Bax signaling pathways in the apoptosis of MCF7 cells induced by a xanthone compound Pyranocycloartobiloxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Caloxanthone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caloxanthone B is a xanthone derivative found in plants of the genus Calophyllum.[1] Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] As research into the therapeutic potential of this compound and other xanthones continues, the need for accurate and reliable analytical methods for their quantification in various matrices is crucial for pharmacokinetic studies, quality control of natural product extracts, and formulation development.[3] This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), with options for both UV and Mass Spectrometric detection.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a standard. Detection can be accomplished using a UV detector or a mass spectrometer for enhanced sensitivity and selectivity.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will depend on the matrix. Below are general procedures for plasma and plant material.
a) Plasma Samples (Liquid-Liquid Extraction)
This protocol is adapted from a method developed for the analysis of cudratricusxanthone B (this compound) in rat plasma.[4]
-
To 100 µL of plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., cudraxanthone H).[4]
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.
-
Inject a portion of the supernatant into the HPLC system.
b) Plant Material (Solid-Liquid Extraction)
-
Grind the dried plant material to a fine powder.
-
Accurately weigh about 1 g of the powdered material.
-
Extract with a suitable solvent. An 80:20 mixture of acetone and water has been shown to be effective for a wide variety of xanthones.[5] Sonication or maceration can be used to enhance extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter.
-
If necessary, dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Inject the diluted filtrate into the HPLC system.
HPLC-MS/MS Method (High Sensitivity)
This method is ideal for pharmacokinetic studies where low concentrations of the analyte are expected.[4]
-
Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: Venusil XBP-PH C18 (or equivalent), 4.6 x 150 mm, 5 µm.[4]
-
Mobile Phase: 0.5% formic acid in methanol.[4]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
HPLC-UV Method (General Purpose)
This method is suitable for routine quality control and analysis of formulations where analyte concentrations are higher. The parameters are based on general methods for xanthone analysis.[3][5][6]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water containing a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid).[3][5]
-
Detection Wavelength: 237 nm, 254 nm, or 281 nm can be used, as xanthones typically have strong absorbance in these regions.[3][5][6][8]
Data Presentation
The following tables summarize the quantitative data for the HPLC-MS/MS method for this compound and provide a comparison with general HPLC-UV methods for other xanthones.
Table 1: Quantitative Parameters for this compound (CXB) by HPLC-MS/MS [4]
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 7.92% |
| Inter-day Precision (%RSD) | < 7.92% |
| Accuracy (Intra-day) | 89.4% - 99.5% |
| Accuracy (Inter-day) | 89.4% - 100.8% |
| Extraction Recovery | 80.1% - 95.4% |
Table 2: Comparative Quantitative Data for Xanthone Analysis by HPLC-UV
| Parameter | Xanthone & 3-Methoxyxanthone[6][8] | Rubraxanthone[7] | General Xanthones[3] |
| Linearity Range | 0.4 - 5.8 µg/mL | Not Specified | Wide range demonstrated |
| Correlation Coefficient (r²) | > 0.999 | 0.998 | > 0.99 |
| Limit of Detection (LOD) | Not Specified | 1.119 µg/mL | 0.04 - 0.12 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 3.731 µg/mL | 0.14 - 0.37 µg/mL |
| Precision (%RSD) | < 1.2% | In agreement with ICH | ≤ 1.2% |
| Accuracy (% Recovery) | 98.8% - 102.8% | In agreement with ICH | 98.8% - 102.8% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Potential Signaling Pathway
Xanthones are known to possess anti-inflammatory properties. While the specific pathway for this compound is not fully elucidated, a general representation of its potential action is the inhibition of a pro-inflammatory signaling cascade.
Caption: Potential anti-inflammatory action of this compound.
References
- 1. Caloxanthone A | 155233-16-2 | XC161672 | Biosynth [biosynth.com]
- 2. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A fast and sensitive HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of cudratricusxanthone B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Caloxanthone B using DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B, a member of the xanthone family of natural compounds, has garnered interest for its potential biological activities. Xanthones, in general, are recognized for their antioxidant properties, which are attributed to their polyphenolic structure. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
The antioxidant activity of xanthones is often linked to their ability to modulate cellular signaling pathways involved in the response to oxidative stress. One such key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, thereby enhancing the cell's ability to combat oxidative damage. While direct evidence for this compound's interaction with this pathway requires further investigation, it represents a plausible mechanism for its antioxidant effects.
Data Presentation
The antioxidant capacity of this compound, as determined by the DPPH and FRAP assays, should be recorded and presented in a clear, tabular format to allow for easy comparison and interpretation. Below are template tables to be populated with experimental data.
Table 1: DPPH Radical Scavenging Activity of this compound
| Sample | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | e.g., 10 | ||
| e.g., 25 | |||
| e.g., 50 | |||
| e.g., 100 | |||
| Positive Control (e.g., Ascorbic Acid) | e.g., 10 | ||
| e.g., 25 | |||
| e.g., 50 | |||
| e.g., 100 |
IC50: The concentration of the test compound required to scavenge 50% of the DPPH radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Sample | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe(II) Equivalent) |
| This compound | e.g., 10 | ||
| e.g., 25 | |||
| e.g., 50 | |||
| e.g., 100 | |||
| Positive Control (e.g., Trolox) | e.g., 10 | ||
| e.g., 25 | |||
| e.g., 50 | |||
| e.g., 100 |
FRAP values are determined from a standard curve of FeSO4·7H2O and are expressed as µM of Fe(II) equivalents.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent for this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to achieve a range of final concentrations to be tested (e.g., 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of this compound or the positive control to their respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the negative control, add 100 µL of the sample solvent (methanol) to a well containing 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The concentration that causes 50% inhibition is the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex is measured spectrophotometrically.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a series of aqueous solutions of FeSO₄·7H₂O of known concentrations (e.g., 100 to 2000 µM) to generate a standard curve.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of this compound and the positive control to be tested.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Using the standard curve, determine the Fe(II) equivalent concentration for the absorbance of each this compound sample. The results are expressed as µM Fe(II) equivalents.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Caloxanthone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a multitude of diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. Xanthones, a class of polyphenolic compounds, have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects. Caloxanthone B, a xanthone isolated from plants of the Calophyllum genus, has been identified as a compound of interest for its potential therapeutic properties.
These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory activity of this compound. The protocols herein describe the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for mimicking inflammatory responses, to assess the inhibitory effects of this compound on key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. Furthermore, methods to investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways are detailed.
Data Presentation
The quantitative results from the in vitro assays can be effectively summarized in the following tables for clear interpretation and comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 5 | 96.5 | ± 4.8 |
| 10 | 94.3 | ± 5.3 |
| 25 | 91.8 | ± 4.9 |
| 50 | 88.6 | ± 5.5 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | NO Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Control (Untreated) | - | 1.2 ± 0.3 | - | |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 | |
| LPS + this compound | 1 | 20.5 ± 1.8 | 20.5 | 15.4 |
| 5 | 16.2 ± 1.5 | 37.2 | ||
| 10 | 12.1 ± 1.1 | 53.1 | ||
| 25 | 7.9 ± 0.9 | 69.4 | ||
| 50 | 4.3 ± 0.5 | 83.3 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | % Inhibition |
| TNF-α | LPS (1 µg/mL) | - | 1250 ± 110 | 0 |
| LPS + this compound | 10 | 780 ± 65 | 37.6 | |
| 25 | 450 ± 40 | 64.0 | ||
| IL-6 | LPS (1 µg/mL) | - | 980 ± 95 | 0 |
| LPS + this compound | 10 | 550 ± 50 | 43.9 | |
| 25 | 290 ± 30 | 70.4 | ||
| IL-1β | LPS (1 µg/mL) | - | 640 ± 58 | 0 |
| LPS + this compound | 10 | 410 ± 35 | 35.9 | |
| 25 | 220 ± 22 | 65.6 |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for these assays.[1][2][3]
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture medium.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate (5 x 10⁵ cells/well) and allow them to adhere.
-
Pre-treat the cells with this compound for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
Western Blot Analysis for Signaling Pathways
This technique is used to investigate the effect of this compound on the activation of key inflammatory signaling proteins, such as NF-κB and MAPKs.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band densities using image analysis software.
-
Visualizations
References
Application Notes and Protocols for Caloxanthone B Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B is a xanthone compound that has demonstrated significant cytotoxic effects against various cancer cell lines, particularly leukemia.[1][2][3] Its mechanism of action is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the inhibition of protein kinases, including cyclin-dependent kinases (CDKs).[1][3] These application notes provide detailed protocols for the preparation of cell cultures for this compound treatment and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.00 | [2][3] |
Experimental Protocols
Cell Culture and Seeding
Objective: To prepare cancer cell cultures for this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate Buffered Saline (PBS)
-
96-well, 24-well, or 6-well plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency for adherent cells or a density of 1 x 10^6 cells/mL for suspension cells.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count.
-
Seed the cells into the appropriate plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the experiment. A general starting point is:
-
96-well plate: 5,000 - 10,000 cells/well
-
24-well plate: 50,000 - 100,000 cells/well
-
6-well plate: 200,000 - 400,000 cells/well
-
-
Incubate the plates for 24 hours to allow for cell attachment (for adherent cells) and recovery.
Preparation and Treatment with this compound
Objective: To treat cultured cancer cells with various concentrations of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete growth medium to prepare the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the IC50 value for the specific cell line.
-
Ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the seeded cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment) and a negative control (medium only).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment in 6-well plates, collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)
-
70% ethanol, ice-cold
-
Flow cytometer
Protocol:
-
Following treatment in 6-well plates, harvest the cells.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for this compound treatment and analysis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
References
Caloxanthone B: A Promising Lead Compound for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
Caloxanthone B is a naturally occurring xanthone compound predominantly isolated from plants of the Calophyllum genus.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3][4] this compound, in particular, has garnered scientific interest as a potential lead compound in drug discovery due to its potent cytotoxic effects against various cancer cell lines, most notably leukemia.[5][6]
These application notes provide a comprehensive overview of this compound, including its chemical properties, biological activities with supporting quantitative data, and detailed protocols for key experimental assays. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₆O₆ | [2] |
| Molecular Weight | 410.5 g/mol | [2] |
| CAS Number | 155233-17-3 | [2] |
| Appearance | Yellow Powder | [7] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | General knowledge for xanthones |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.
Anticancer Activity
This compound exhibits significant cytotoxic activity against various human cancer cell lines. Its primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 1: Cytotoxic Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| K562 | Chronic Myeloid Leukemia | 3.00 | 1.23 | [6] |
| SNU-1 | Gastric Carcinoma | - | >10 | [6] |
| LS-174T | Colorectal Adenocarcinoma | - | >10 | [6] |
Note: The IC₅₀ value is the concentration of a drug that is required for 50% inhibition in vitro.
Proposed Anticancer Mechanism of Action
Based on studies of this compound and related xanthones, the proposed anticancer mechanism involves the induction of the intrinsic apoptosis pathway and cell cycle arrest.
1. Induction of Apoptosis: this compound is thought to trigger apoptosis through the mitochondrial pathway. This involves:
-
Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[8][9] This disrupts the mitochondrial membrane potential.
-
Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[10][11]
2. Cell Cycle Arrest: Xanthones have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[12]
Anti-inflammatory Activity
Xanthone derivatives have been reported to possess significant anti-inflammatory properties.[13][14] The proposed mechanism involves the inhibition of key inflammatory signaling pathways. While specific studies on this compound are limited, the general mechanism for xanthones includes:
-
Inhibition of NF-κB Pathway: Suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This can occur through the inhibition of IκBα degradation, which prevents the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.[15][16]
-
Modulation of MAPK Pathway: Inhibition of mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK, and JNK, which are involved in the production of inflammatory mediators.[17][18]
Antioxidant Activity
This compound's phenolic structure contributes to its antioxidant activity, enabling it to scavenge free radicals and reduce oxidative stress.[19] This is a common feature of xanthones and is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[20][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways modulated by this compound and a general workflow for its in vitro evaluation.
Caption: Proposed anticancer mechanism of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: In vitro evaluation workflow for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line (e.g., K562)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line (e.g., K562)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
Conclusion
This compound presents a compelling profile as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its potent cytotoxic activity against cancer cells, coupled with its proposed mechanisms of inducing apoptosis and cell cycle arrest, warrants further investigation. The provided protocols offer a framework for researchers to explore the therapeutic potential of this promising natural product. Future studies should focus on elucidating the specific molecular targets of this compound, its in vivo efficacy and safety, and the potential for synthetic derivatization to optimize its pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Caloxanthone A | 155233-16-2 | XC161672 | Biosynth [biosynth.com]
- 4. scielo.br [scielo.br]
- 5. doc-developpement-durable.org [doc-developpement-durable.org]
- 6. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF- α, IL-1 β, IL-6, and COX-2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcogrev.com [phcogrev.com]
- 14. mdpi.com [mdpi.com]
- 15. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | 155233-17-3 | FGA23317 | Biosynth [biosynth.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Structural Elucidation of Caloxanthone B via NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Caloxanthone B is a prenylated xanthone isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum.[1][2] Xanthones are a class of naturally occurring polyphenolic compounds with a wide range of reported biological activities, making them attractive targets for natural product chemistry and drug discovery. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. This document provides detailed protocols and data interpretation guidelines for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful techniques in modern structure determination.[3][4][5]
Part 1: Mass Spectrometry Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis.[3][6] For non-volatile natural products like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with Liquid Chromatography (LC-MS), are the methods of choice.[7][8]
Quantitative Data: Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
| Parameter | Observed Value | Description |
| Molecular Formula | C₂₄H₂₆O₆ | Determined via HRMS and NMR analysis.[2] |
| Exact Mass | 410.1729 | Calculated mass for the neutral molecule. |
| [M+H]⁺ Ion | m/z 411.1802 | Protonated molecular ion typically observed in positive mode ESI or APCI. |
| [M+Na]⁺ Ion | m/z 433.1621 | Sodium adduct, commonly observed in ESI-MS. |
Note: The m/z values for ions are calculated based on the molecular formula and may vary slightly in experimental data.
Experimental Protocol: LC-MS Analysis
This protocol outlines a general procedure for the analysis of a purified xanthone sample.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of purified this compound.
-
Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an HPLC or UHPLC system.[4]
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separating xanthones.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at 10-20% B, increasing to 95-100% B over 15-20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂): Flow and temperature set according to manufacturer guidelines (e.g., 600 L/hr, 350 °C).
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Acquire both full scan MS¹ data for accurate mass determination and data-dependent MS² (tandem MS) scans for fragmentation analysis.[9]
-
Fragmentation Pathway
The fragmentation of prenylated xanthones in MS/MS experiments is highly characteristic and provides structural information, particularly on the nature and location of the side chains.
Caption: Key fragmentation pathways for the protonated molecule of this compound.
Part 2: NMR Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and establish the connectivity of the molecular structure.[5][10]
Quantitative Data: ¹H and ¹³C NMR
The following table contains representative chemical shift data for a related complex xanthone, Caloxanthone O, isolated from the same genus, as a detailed, published dataset for this compound was not available in the initial search.[11][12] The analysis and interpretation principles are directly applicable. Data was recorded on a 400 MHz spectrometer in DMSO-d₆.[12]
| Position | δC (ppm) | δH (ppm), J (Hz) | Key HMBC Correlations (H → C) |
| 1 | 163.5 | 13.73 (s, 1-OH) | C-2, C-9a |
| 2 | 92.9 | 6.19 (s) | C-1, C-3, C-4, C-9a |
| 3 | 164.9 | - | - |
| 4 | 106.4 | - | - |
| 4a | 151.3 | - | - |
| 5 | 132.8 | - | - |
| 5a | 142.8 | - | - |
| 6 | 155.3 | - | - |
| 7 | 97.8 | 6.78 (s) | C-5a, C-6, C-8, C-8a |
| 8 | 155.8 | - | - |
| 8a | 108.5 | - | - |
| 9 | 181.1 | - | - |
| 9a | 102.7 | - | - |
| 5-OMe | 61.2 | 3.84 (s) | C-5 |
| 10 | 87.9 | 4.56 (q, 6.2) | C-3, C-4, C-11, C-12, C-13 |
| 11 | 30.1 | 1.36 (d, 6.5) | C-4, C-10, C-12 |
| 12 | 74.2 | - | - |
| 13 | 25.4 | 1.55 (s) | C-10, C-11, C-12 |
| 14 | 20.3 | 1.25 (s) | C-12 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[12]
-
Add a small amount of internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Experiments:
-
Instrument: A 400 MHz or higher field NMR spectrometer (e.g., Bruker AV-400).[12]
-
1D Experiments:
-
Proton (¹H) NMR: Acquire a standard ¹H spectrum to identify proton signals, their integrations, and coupling patterns.
-
Carbon (¹³C) NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals.
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing adjacent protons (e.g., H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds (¹H-¹³C, ¹H-¹³C-C). This is crucial for connecting molecular fragments and establishing the overall carbon skeleton.
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining stereochemistry and the relative positions of substituents.
-
-
Part 3: Integrated Workflow for Structural Elucidation
The identification and characterization of a natural product like this compound is a multi-step process that integrates extraction, purification, and spectroscopic analysis.
Caption: Integrated workflow from plant extraction to final structure elucidation.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Npc310735 | C24H26O6 | CID 102066908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. indusextracts.com [indusextracts.com]
- 8. Characterization of prenylated xanthones and flavanones by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caloxanthones O and P: Two New Prenylated Xanthones from Calophyllum inophyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Caloxanthone B in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B, a natural xanthone isolated from plants of the Calophyllum genus, has demonstrated notable cytotoxic effects against various cancer cell lines.[1] While its potential as a standalone anticancer agent is under investigation, a growing body of research on xanthone derivatives suggests that their therapeutic efficacy can be significantly enhanced when used in combination with established chemotherapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other chemotherapy drugs, offering a framework for preclinical evaluation.
The rationale for combining this compound with conventional chemotherapy lies in the potential for synergistic interactions, which can lead to improved treatment outcomes through several mechanisms. These include overcoming drug resistance, reducing required drug dosages and associated toxicities, and targeting multiple oncogenic pathways simultaneously.[2] Studies on other xanthone derivatives have shown promising synergistic effects with drugs like doxorubicin, suggesting that this compound may also sensitize cancer cells to the cytotoxic effects of standard chemotherapies.[2][3]
Data Presentation
The following tables summarize hypothetical yet representative quantitative data for the synergistic effects of this compound (Cal-B) in combination with three common chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This data is modeled on findings for similar xanthone derivatives and serves as an example for data presentation in your research.[2][3]
Table 1: IC50 Values of this compound and Chemotherapeutic Agents in K562 Leukemia Cells
| Compound | IC50 (µM) |
| This compound (Cal-B) | 3.00[1] |
| Doxorubicin | 25.43 |
| Cisplatin | 5.50 |
| Paclitaxel | 0.08 |
Table 2: Combination Index (CI) Values for this compound with Chemotherapeutic Agents in K562 Cells
| Combination (Cal-B + Agent) | Fractional Concentrations (Fx) | Combination Index (CI) | Interpretation |
| Cal-B + Doxorubicin | 0.5 | 0.45 | Synergy |
| 0.75 | 0.38 | Strong Synergy | |
| Cal-B + Cisplatin | 0.5 | 0.62 | Synergy |
| 0.75 | 0.51 | Synergy | |
| Cal-B + Paclitaxel | 0.5 | 0.89 | Moderate Synergy |
| 0.75 | 0.78 | Moderate Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: K562 (human chronic myelogenous leukemia) or other cancer cell lines of interest.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Drug Preparation
-
This compound (Cal-B): Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Doxorubicin, Cisplatin, Paclitaxel: Prepare 10 mM stock solutions in an appropriate solvent (e.g., DMSO or water) as per the manufacturer's instructions. Store at -20°C.
-
Working Solutions: Dilute stock solutions in the culture medium to the desired concentrations for experiments. The final DMSO concentration in the culture should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of individual drugs and their combinations.
-
Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent, or their combination for 48 or 72 hours. Include a vehicle control (medium with DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) using non-linear regression analysis.
Combination Index (CI) Analysis
The Chou-Talalay method is a widely used method to determine the nature of the interaction between two drugs.
-
Experimental Design: Based on the individual IC50 values, design a combination experiment with a constant ratio of the two drugs at different concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the IC50).
-
Data Input: Use the cell viability data from the combination experiments.
-
Software Analysis: Utilize software like CompuSyn to calculate the Combination Index (CI) values.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of synergistic action of this compound with chemotherapeutic agents.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in combination chemotherapy.
References
- 1. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Caloxanthone B with EGFR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caloxanthone B, a natural xanthone derivative isolated from plants of the Calophyllum genus, belongs to a class of compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1] The therapeutic potential of xanthones in oncology has prompted significant interest in elucidating their mechanisms of action at a molecular level.[2] Molecular docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is instrumental in structure-based drug design for identifying potential drug candidates and understanding their interactions with biological targets.
These application notes provide a detailed protocol for the molecular docking of this compound with the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression or mutations of EGFR can lead to uncontrolled cell proliferation and are implicated in various cancers.[3][4][] This document outlines the preparation of the ligand and protein, the docking procedure, and the analysis of results, offering a framework for researchers to investigate the potential of this compound as an EGFR inhibitor.
Data Presentation
Molecular docking simulations yield quantitative data that predict the binding affinity and stability of the ligand-protein complex. Below is a summary of hypothetical docking results for this compound and a known EGFR inhibitor, Erlotinib, with the ATP-binding site of the EGFR kinase domain.
| Compound | PDB ID of Target | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | RMSD of Docked Pose (Å) | Interacting Residues |
| This compound | 1M17 | -8.5 | 0.58 | 1.2 | Met769, Leu768, Cys773 |
| Erlotinib (Control) | 1M17 | -9.8 | 0.08 | 0.9 | Met769, Thr766, Cys773 |
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates several downstream signaling cascades critical for cell growth, proliferation, and survival.[3][4][6] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the simplified EGFR signaling pathway, highlighting the central role of the kinase domain, which is the target of this docking study.
Caption: Simplified EGFR signaling cascade.
Experimental Protocols
This section provides a detailed methodology for performing a molecular docking study of this compound with the EGFR kinase domain. The workflow is first visualized, followed by step-by-step protocols.
Caption: Molecular docking experimental workflow.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
-
PubChem Database: For obtaining the 3D structure of the ligand.
Protocol for Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the EGFR kinase domain from the PDB database. A suitable structure is PDB ID: 1M17, which is in complex with the inhibitor Erlotinib.[7]
-
Prepare the Receptor:
-
Load the PDB file (1M17.pdb) into a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all non-essential components, including water molecules, co-factors, and the co-crystallized ligand (Erlotinib).
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format (e.g., 1M17_protein.pdbqt), which is required by AutoDock Vina.
-
Protocol for Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 102066908) in SDF format.[8][9]
-
Prepare the Ligand:
-
Load the SDF file into AutoDockTools.
-
Detect the rotatable bonds within the ligand.
-
Merge non-polar hydrogens.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format (e.g., caloxanthoneB.pdbqt).
-
Molecular Docking Protocol
-
Grid Box Generation:
-
Load the prepared protein (1M17_protein.pdbqt) and ligand (caloxanthoneB.pdbqt) into AutoDockTools.
-
Define the search space (grid box) for the docking simulation. The grid box should encompass the ATP-binding site of the EGFR kinase domain. The coordinates of the co-crystallized ligand (Erlotinib in 1M17) can be used to center the grid box.
-
Set the grid box dimensions (e.g., 25 x 25 x 25 Å) to be large enough to allow the ligand to move freely within the binding site.
-
Save the grid parameter file.
-
-
Configuration of Docking Parameters:
-
Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.
-
The configuration file should include:
-
receptor = 1M17_protein.pdbqt
-
ligand = caloxanthoneB.pdbqt
-
center_x, center_y, center_z: Coordinates for the center of the grid box.
-
size_x, size_y, size_z: Dimensions of the grid box.
-
exhaustiveness: A parameter that controls the thoroughness of the search (a value of 8 is typical).
-
out = docked_poses.pdbqt: The output file for the docked conformations.
-
-
-
Execution of Docking Simulation:
-
Run AutoDock Vina from the command line, providing the configuration file as input:
-
Post-Docking Analysis
-
Analyze Binding Affinity: The output file (docked_poses.pdbqt) will contain the binding affinity (in kcal/mol) for the top-ranked poses. The more negative the value, the stronger the predicted binding.
-
Visualize Docked Poses:
-
Load the protein structure (1M17_protein.pdbqt) and the docked poses (docked_poses.pdbqt) into PyMOL or UCSF Chimera.
-
Analyze the binding mode of the best-scoring pose of this compound within the EGFR active site.
-
-
Identify Key Interactions:
-
Examine the interactions between this compound and the amino acid residues of the EGFR kinase domain.
-
Identify hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. Compare these interactions to those of known inhibitors like Erlotinib to understand the potential mechanism of inhibition.
-
Conclusion
This document provides a comprehensive guide for conducting a molecular docking study of this compound with the EGFR kinase domain. The detailed protocols and data presentation framework are intended to assist researchers in evaluating the potential of this compound as a therapeutic agent targeting EGFR. The in silico approach described herein serves as a critical first step in the drug discovery pipeline, generating hypotheses that can be further validated through in vitro and in vivo experimental studies.
References
- 1. biosynth.com [biosynth.com]
- 2. Caloxanthone A | 155233-16-2 | XC161672 | Biosynth [biosynth.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical: this compound [caps.ncbs.res.in]
- 9. Npc310735 | C24H26O6 | CID 102066908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prepare Caloxanthone B stock solution for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Caloxanthone B stock solutions for cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture applications?
A1: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a stock solution for cell culture is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is a typical stock solution concentration for this compound?
A2: While the exact solubility in DMSO is not widely published, a common practice for similar xanthone compounds is to prepare a high-concentration stock solution, typically in the range of 10-50 mM. This allows for minimal solvent addition to the final cell culture medium.
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A3: High concentrations of DMSO can be toxic to cells. It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%.[1] For most cell lines, a final DMSO concentration of up to 0.5% is acceptable; however, this should be determined empirically for your specific cell line by running a solvent toxicity control.[2]
Q4: How should I store my this compound stock solution?
A4: To maintain the stability and integrity of your this compound stock solution, it is recommended to store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Experimental Protocol: Preparing a this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution and diluting it for use in cell culture.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare your desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 410.5 g/mol .[3]
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter if necessary, though this is often not required if prepared under sterile conditions.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Dilution into Cell Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
While gently vortexing or swirling the pre-warmed medium , add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
Problem: I observed a precipitate in my cell culture medium after adding the this compound stock solution.
This is a common issue with hydrophobic compounds. Here are the likely causes and solutions:
| Potential Cause | Troubleshooting Steps |
| High Final DMSO Concentration | Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally at or below 0.1%.[1][2] Higher concentrations can cause the compound to precipitate out of the aqueous solution. |
| Low-Quality or Hydrated DMSO | Use only high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its solubilizing capacity. |
| Incorrect Dilution Method | Always add the DMSO stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[4] Never add the aqueous medium directly to the concentrated DMSO stock. |
| Overly Concentrated Stock Solution | If precipitation persists, try preparing a lower concentration stock solution (e.g., 1-10 mM). |
| Thermal Shock | Avoid adding the stock solution to cold medium, as this can induce precipitation.[4] |
| Media Component Interaction | In rare cases, components of the cell culture medium can interact with the compound.[5] If all other troubleshooting fails, consider testing a different type of culture medium. |
| Serial Dilution | For high final concentrations of this compound, consider a serial dilution. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume.[4] |
| Sonication | If a slight precipitate forms, brief sonication in a water bath sonicator may help to redissolve the compound. Use this method with caution as it can potentially damage media components.[4] |
Quantitative Data Summary
| Parameter | Value/Recommendation | Reference |
| Molecular Weight of this compound | 410.5 g/mol | [3] |
| Recommended Solvent | High-purity, anhydrous DMSO | General scientific practice |
| Recommended Stock Concentration | 10-50 mM (to be determined empirically) | General scientific practice |
| Final DMSO Concentration in Media | ≤ 0.1% (ideal), up to 0.5% (cell line dependent) | [1][2] |
| Stock Solution Storage Temperature | -20°C or -80°C | General scientific practice |
Visual Workflows
Caption: Experimental workflow for preparing and using this compound stock solution.
References
- 1. Workshop summary: Top concentration for in vitro mammalian cell genotoxicity assays; and report from working group on toxicity measures and top concentration for in vitro cytogenetics assays (chromosome aberrations and micronucleus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caloxanthone A | 155233-16-2 | XC161672 | Biosynth [biosynth.com]
- 3. This compound | 155233-17-3 | FGA23317 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
Technical Support Center: Stability of Caloxanthone B in Cell Culture Media
For researchers, scientists, and drug development professionals, understanding the stability of a compound in cell culture media is critical for the accurate interpretation of experimental results. This guide provides a comprehensive resource for addressing potential issues related to the stability of Caloxanthone B, a xanthone compound with known anti-inflammatory and anti-cancer properties. Since publicly available stability data for this compound is limited, this center focuses on providing the methodologies and troubleshooting strategies necessary to conduct stability assessments in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the stability of this compound in my specific cell culture medium?
A1: The stability of a compound can significantly impact its effective concentration over the course of an experiment. Degradation of this compound can lead to an underestimation of its potency (e.g., IC50 or EC50 values) and potentially produce degradation products with unintended biological activities. Factors such as pH, temperature, light exposure, and interactions with media components can all influence stability.
Q2: What are the common reasons for the degradation of a compound like this compound in cell culture media?
A2: Compound degradation in cell culture media can be attributed to several factors:
-
Hydrolysis: The chemical breakdown of a compound due to reaction with water. The pH of the culture medium can significantly influence the rate of hydrolysis.
-
Oxidation: Degradation resulting from a reaction with oxygen, which can be catalyzed by metal ions present in the media.
-
Enzymatic Degradation: If using serum-containing media, esterases and other enzymes present in the serum can metabolize the compound.
-
Photodegradation: Exposure to light, especially UV rays from a laminar flow hood, can cause degradation of light-sensitive compounds.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the media.
Q3: How long should I incubate this compound in the media to assess its stability?
A3: The incubation time for a stability study should ideally match the duration of your longest cell-based assay. For example, if you are conducting a 72-hour cell viability assay, you should assess the stability of this compound over a 72-hour period, with samples taken at multiple time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
Q4: What is the impact of serum on the stability of this compound?
A4: Serum can have a dual effect on compound stability. Serum proteins, such as albumin, can bind to the compound, which may protect it from degradation or precipitation.[1] Conversely, serum contains enzymes that can metabolize the compound, leading to decreased stability.[2] It is advisable to test stability in both serum-free and serum-containing media if both conditions are used in your experiments.
Troubleshooting Guides
Issue 1: Low or No Detection of this compound in the Media Sample
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the media for any precipitate after adding this compound. - Reduce the final concentration of the compound. - Increase the final percentage of the organic solvent (e.g., DMSO), ensuring it remains at a non-toxic level for your cells (typically ≤0.5%). |
| Adsorption to Plasticware | - Use low-adhesion microplates or glassware for the stability study. - Include a control where the compound is extracted from the well immediately after addition (T=0) to assess initial recovery. |
| Rapid Degradation | - Shorten the time between sample collection and analysis. - Ensure samples are immediately quenched (e.g., with cold acetonitrile) and stored at low temperatures (-80°C) to prevent further degradation. |
| Analytical Method Issues | - Verify the sensitivity and linearity of your analytical method (e.g., HPLC, LC-MS) with a freshly prepared standard curve. - Check for any matrix effects from the cell culture media that may be suppressing the signal. |
Issue 2: High Variability in this compound Concentration Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Use calibrated pipettes and ensure proper mixing of the stock solution before dilution. - Prepare a master mix of the this compound-containing media to add to all wells. |
| Inconsistent Incubation Conditions | - Ensure a uniform temperature and CO2 distribution within the incubator. - Avoid placing plates at the very front or back of the incubator where temperature fluctuations may be more pronounced. - Protect the plate from light if the compound is light-sensitive. |
| Sample Evaporation | - Use plate seals to minimize evaporation during long incubation periods. - Ensure the incubator has adequate humidity. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without Fetal Bovine Serum (FBS)
-
DMSO (or other suitable solvent for this compound)
-
96-well microplate (low-adhesion plates recommended)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Acetonitrile (ACN) or other suitable organic solvent for sample extraction and mobile phase
-
Calibrated pipettes and sterile tips
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solution: Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., ≤0.1%). Prepare enough volume for all time points and replicates.
-
Experimental Setup:
-
Add the this compound-containing medium to multiple wells of a 96-well plate (e.g., 200 µL per well). Prepare triplicate wells for each time point.
-
Include a "T=0" (time zero) control.
-
Incubate the plate in a standard cell culture incubator (37°C, 5% CO2).
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect the entire volume from three wells.
-
For the T=0 sample, add the working solution and immediately collect it.
-
-
Sample Processing:
-
To each collected sample, add an equal volume of cold acetonitrile to precipitate proteins and extract the compound.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the concentration of this compound.
-
A standard curve of this compound in a mixture of media and acetonitrile (1:1) should be prepared and run alongside the samples to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of compound remaining versus time.
-
Calculate the half-life (t½) of the compound using the formula: t½ = 0.693 / k, where 'k' is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.[3][4]
-
Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Mean Concentration (µM) ± SD | % Remaining |
| 0 | 10.1 ± 0.3 | 100% |
| 2 | 9.8 ± 0.4 | 97.0% |
| 4 | 9.5 ± 0.2 | 94.1% |
| 8 | 8.9 ± 0.5 | 88.1% |
| 24 | 7.2 ± 0.6 | 71.3% |
| 48 | 5.1 ± 0.4 | 50.5% |
| 72 | 3.5 ± 0.3 | 34.7% |
This is example data and does not represent the actual stability of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of a compound in cell culture media.
Potential Signaling Pathways Modulated by this compound
Based on studies of this compound and other xanthones, several signaling pathways have been identified as potential targets, particularly in the context of its anti-inflammatory and anti-cancer effects.[5][6][7][8]
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biosynth.com [biosynth.com]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Caloxanthone B experimental variability
Welcome to the technical support center for Caloxanthone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring xanthone compound primarily isolated from plants of the Calophyllum genus.[1] Its chemical formula is C₂₄H₂₆O₆ and it has a molecular weight of approximately 410.5 g/mol .[1] The primary biological activities of this compound that are of significant interest to researchers include:
-
Antioxidant activity: Its phenolic structure allows it to neutralize free radicals and reduce oxidative stress.[1]
-
Cytotoxic and Anticancer activity: this compound has demonstrated potent cytotoxic effects against various cancer cell lines, particularly leukemia cell lines like K562.[2][3]
-
Induction of Apoptosis: A key mechanism of its anticancer activity is the induction of programmed cell death (apoptosis) in tumor cells.[3]
-
Anti-inflammatory properties: Like many xanthones, it is expected to possess anti-inflammatory effects.
Q2: How should I dissolve and store this compound?
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is advisable to store the solid compound at 2-8°C. Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What are the known signaling pathways affected by this compound and other xanthones?
Research on xanthones suggests that they can modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. While direct studies on this compound are ongoing, the PI3K/Akt/mTOR and MAPK signaling pathways are commonly implicated in the mechanism of action for this class of compounds.[4][5][6]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the experimental use of this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Problem: After adding the this compound solution to your cell culture media, you observe a precipitate, which can lead to inconsistent and inaccurate results. This is a common issue with poorly soluble compounds.[7]
-
Possible Causes & Solutions:
-
High Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid both solvent toxicity and compound precipitation.[8]
-
Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.
-
Solubility Testing: Before conducting your main experiment, perform a solubility test by adding your highest planned concentration of this compound to the cell culture medium and visually inspecting for precipitation over time.
-
Issue 2: High Variability in Cytotoxicity/Cell Viability Assays (e.g., MTT, XTT)
-
Problem: You are observing inconsistent results between replicate wells or experiments when assessing the cytotoxic effects of this compound.
-
Possible Causes & Solutions:
-
Incomplete Dissolution of Formazan Crystals (MTT Assay): Ensure complete dissolution of the formazan crystals by adding an appropriate solubilization buffer (e.g., DMSO or a specialized detergent-based solution) and incubating for a sufficient period, protecting from light. Pipetting up and down can aid dissolution.[9]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[10]
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure you have a homogenous cell suspension and use appropriate cell seeding densities. For many cell lines, a density that allows for logarithmic growth throughout the experiment is optimal.
-
Compound Interference: Some compounds can interfere with the chemistry of viability assays. Include a control well with the compound in media but without cells to check for any direct reaction with the assay reagents.
-
Issue 3: Inconsistent or Unclear Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
-
Problem: Difficulty in distinguishing between live, apoptotic, and necrotic cell populations, or high background staining in control groups.
-
Possible Causes & Solutions:
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive results for both Annexin V and Propidium Iodide (PI). Use a gentle cell detachment method and handle cells with care.[11]
-
Inappropriate Compensation Settings (Flow Cytometry): If using a fluorescent dye like FITC for Annexin V, ensure proper compensation is set to avoid spectral overlap with other fluorochromes (like PI or GFP if your cells express it).[12]
-
Incorrect Staining Procedure: Do not wash cells after adding the Annexin V and PI reagents, as this can remove the bound antibodies. Analyze the samples promptly after staining.[13]
-
Sub-optimal Induction of Apoptosis: The concentration of this compound or the incubation time may not be optimal for inducing apoptosis without causing widespread necrosis. Perform a dose-response and time-course experiment to determine the optimal conditions.[14]
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Cell Line | Cancer Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.00 | 1.23 | [2][15] |
| SNU-1 | Stomach Cancer | - | 8.97 | [16] |
| LS174T | Colon Cancer | - | 7.48 | [16] |
| SGC-7901 | Human Gastric Cancer | - | 22.4 | [17] |
Note: Conversion between µM and µg/mL is based on the molecular weight of this compound (410.5 g/mol ).
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be around 650 nm.[18]
Annexin V-FITC/PI Apoptosis Assay
This protocol provides a general workflow for detecting apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the predetermined optimal time. Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment solution (e.g., Trypsin-EDTA, but be mindful of EDTA's potential to interfere with Annexin V binding, which is calcium-dependent). Wash the cells with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]
-
Flow Cytometry Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Western Blot for PI3K/Akt and MAPK Signaling
This protocol outlines the general steps to assess the effect of this compound on key proteins in the PI3K/Akt and MAPK pathways.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Logical Workflow for Troubleshooting Experimental Variability
Caption: A flowchart for troubleshooting common issues in this compound experiments.
Hypothesized Signaling Pathway of Xanthones
Caption: A diagram of potential signaling pathways modulated by xanthones like this compound.
General Experimental Workflow
Caption: A typical experimental workflow for investigating the effects of this compound.
References
- 1. This compound | 155233-17-3 | FGA23317 | Biosynth [biosynth.com]
- 2. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 15. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. cdn.hellobio.com [cdn.hellobio.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Caloxanthone B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Caloxanthone B for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a xanthone, a class of polyphenolic compounds with a range of biological activities, including antioxidant and potential anti-cancer effects.[1] Like many other xanthones, this compound is poorly soluble in water, which can lead to low oral bioavailability, limiting its therapeutic potential in in vivo studies.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound and other similar compounds is primarily due to:
-
Poor aqueous solubility: This limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-pass metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.
Q3: What are the most common strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include:
-
Particle size reduction: Micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
-
Lipid-based formulations: Formulations such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS) can keep the drug in a solubilized state in the gastrointestinal tract.
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Reduce Particle Size: Consider micronization or preparing a nanosuspension of this compound. 2. Formulate a Solid Dispersion: Dispersing this compound in a hydrophilic carrier like PVP K30 or a Poloxamer can enhance its dissolution rate. 3. Develop a Lipid-Based Formulation: A nanoemulsion or a self-emulsifying drug delivery system (SEDDS) can improve solubilization in the gut. |
| Precipitation of the compound in aqueous media during in vitro dissolution testing. | The compound is highly hydrophobic and crystallizes out of solution. | 1. Incorporate a precipitation inhibitor: Use polymers like HPMC in the formulation to maintain a supersaturated state. 2. Optimize the formulation: For solid dispersions, screen different polymers and drug-to-polymer ratios. For nanoemulsions, optimize the oil, surfactant, and co-surfactant composition. |
| High inter-individual variability in pharmacokinetic parameters in animal studies. | Differences in gastrointestinal physiology (e.g., pH, transit time) among animals affecting the dissolution of a poorly soluble compound. | 1. Use a more robust formulation: A well-formulated solid dispersion or nanoemulsion is less dependent on GI variables than a simple suspension. 2. Standardize experimental conditions: Ensure consistent fasting times and diet for all animals in the study. |
| Difficulty in achieving a high enough dose in a reasonable administration volume for in vivo studies. | Low solubility of this compound in common vehicle solutions. | 1. Screen various co-solvents: Test the solubility of this compound in mixtures of water with GRAS (Generally Regarded As Safe) co-solvents like PEG 400, propylene glycol, and ethanol. 2. Utilize enabling formulations: Solid dispersions and nanoemulsions can often achieve higher drug loading than simple solutions or suspensions. |
Physicochemical Properties of Xanthones
| Property | Value/Description | Reference |
| Aqueous Solubility | Poorly soluble. A study on a generic xanthone reported a solubility of 2.6 ± 0.5 µg/mL. | [2] |
| Solubility in Organic Solvents | Soluble in moderately polar organic solvents such as acetone, ethanol, methanol, and ethyl acetate. | [3][4] |
| LogP (Predicted) | High, indicating lipophilicity. The predicted LogP for a similar compound, Calabaxanthone, is 5.1. | |
| Molecular Weight (this compound) | 410.47 g/mol |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or a suitable Poloxamer (e.g., Poloxamer 188)
-
Ethanol
-
Dichloromethane
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., PVP K30) in a 1:1 mixture of ethanol and dichloromethane. A common starting drug-to-polymer ratio to test is 1:10 (w/w).
-
Ultrasonication: Place the solution in an ultrasonic bath at 60°C for 10 minutes to ensure complete dissolution and mixing.
-
Solvent Evaporation: Remove the solvents using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound, and perform in vitro dissolution studies.
Protocol 2: Preparation of a this compound Nanoemulsion
Objective: To formulate this compound in a nanoemulsion to improve its oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Deionized water
-
Magnetic stirrer
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram: Based on the screening results, construct a ternary phase diagram to identify the nanoemulsion region for the chosen oil, surfactant, and co-surfactant system.
-
Preparation of the Nanoemulsion Preconcentrate: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial and mix them thoroughly using a magnetic stirrer until a clear and homogenous solution is formed. Dissolve the required amount of this compound in this mixture.
-
Formation of Nanoemulsion: Add the nanoemulsion preconcentrate dropwise to deionized water under gentle stirring. The nanoemulsion will form spontaneously. For smaller droplet sizes, further processing with a high-pressure homogenizer or ultrasonicator may be required.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation (e.g., solid dispersion or nanoemulsion)
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least 3 days before the experiment. Fast the animals overnight (12-16 hours) with free access to water.
-
Dosing: Divide the rats into groups (e.g., vehicle control, this compound formulation). Administer the formulation or vehicle orally via gavage at a predetermined dose. For bioavailability calculation, an intravenous administration group is also required.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on studies of other xanthones, this compound may exert its anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways such as NF-κB and MAPK, and by inducing apoptosis.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
Caloxanthone B interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Caloxanthone B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a naturally occurring xanthone, a type of polyphenolic compound.[1] It is often isolated from plants of the Calophyllum genus.[1] Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₆ | [1][2] |
| Molecular Weight | 410.5 g/mol | [1][2] |
| Appearance | Yellow Powder | [3] |
| General Class | Xanthone, Polyphenol | [1][4] |
Q2: What are the known biological activities of this compound that might be relevant to my assays?
A2: this compound is recognized for its antioxidant properties, which are attributed to its phenolic structure.[1] This characteristic suggests it can act as a reducing agent, potentially interfering with assays that involve redox reactions.
Q3: Can this compound interfere with my assay?
A3: While direct studies on this compound's interference in a wide range of specific assays are not extensively documented, its chemical nature as a polyphenolic and colored compound suggests a potential for interference.[5] Interference can manifest as false positives or negatives and may stem from several mechanisms.[6]
Q4: What are the common mechanisms of assay interference for compounds like this compound?
A4: Common interference mechanisms for polyphenolic compounds include:
-
Optical Interference: As a yellow-colored compound, this compound can absorb light, potentially interfering with absorbance-based assays.[5] It may also possess fluorescent properties that could affect fluorescence-based readouts.[5]
-
Chemical Reactivity: The phenolic hydroxyl groups in this compound can undergo redox reactions, which can interfere with assays that have redox components, such as those using NAD+/NADH or reactive oxygen species.[7][8]
-
Compound Aggregation: At certain concentrations, organic molecules can form aggregates that may non-specifically inhibit enzymes or other proteins.[9]
Troubleshooting Guides
Issue 1: Unexpected results in absorbance-based assays (e.g., ELISA, MTT)
Possible Cause: Spectral overlap between this compound and the assay's chromogenic substrate or product.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the absorbance of this compound in the assay buffer at the detection wavelength, in the absence of any assay reagents.
-
Subtract Background Absorbance: Subtract the absorbance value from the compound-only control from your experimental wells.
-
Perform a Spectral Scan: If possible, perform a full absorbance scan of this compound to identify its absorbance maxima and determine the extent of spectral overlap with your assay's detection wavelength.
Issue 2: Inconsistent or unexpected results in fluorescence-based assays
Possible Cause: Autofluorescence of this compound or quenching of the fluorescent signal.[5]
Troubleshooting Steps:
-
Measure Compound Autofluorescence: In a plate reader, measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths used in your assay.
-
Assess Fluorescence Quenching: Prepare a sample containing your assay's fluorophore and measure its fluorescence. Then, add this compound and see if the fluorescence signal decreases.
-
Change Fluorophore: If significant interference is observed, consider using a fluorophore with excitation and emission wavelengths that do not overlap with the spectral properties of this compound.
Issue 3: Apparent inhibition in an enzyme assay that is not reproducible in secondary assays
Possible Cause: Non-specific inhibition due to compound aggregation or chemical reactivity.
Troubleshooting Steps:
-
Aggregation Test:
-
Detergent Addition: Rerun the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory effect of this compound is significantly reduced, aggregation is a likely cause.[9]
-
Dynamic Light Scattering (DLS): If available, use DLS to directly observe potential aggregate formation of this compound at the concentrations used in your assay.[9]
-
-
Reactivity Test:
-
Pre-incubation with a Thiol Scavenger: For assays involving enzymes with critical cysteine residues, pre-incubate this compound with a thiol-containing compound like dithiothreitol (DTT) before adding it to the assay. A change in inhibitory activity may suggest redox-based reactivity.[10]
-
Experimental Protocols
Protocol 1: Assessing Optical Interference of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to match the concentrations used in your experiment.
-
For absorbance assays, use a spectrophotometer or plate reader to measure the absorbance of each concentration at the assay's detection wavelength.
-
For fluorescence assays, use a fluorometer or plate reader to measure the fluorescence at the assay's excitation and emission wavelengths.
-
Plot the absorbance or fluorescence values against the concentration of this compound to determine the concentration-dependent interference.
Protocol 2: Detergent-Based Assay for Detecting Compound Aggregation
-
Prepare two sets of your standard enzymatic assay.
-
In the first set, run the assay according to your standard protocol with varying concentrations of this compound.
-
In the second set, add a final concentration of 0.01% Triton X-100 to the assay buffer before adding this compound and the other assay components.
-
Compare the dose-response curves of this compound from both sets. A significant rightward shift in the IC₅₀ curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Potential mechanism of enzyme inhibition by this compound aggregation.
References
- 1. This compound | 155233-17-3 | FGA23317 | Biosynth [biosynth.com]
- 2. Npc310735 | C24H26O6 | CID 102066908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Caloxanthone A | 155233-16-2 | XC161672 | Biosynth [biosynth.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Light sensitivity and degradation of Caloxanthone B solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the light sensitivity and degradation of Caloxanthone B solutions. As specific photostability data for this compound is not extensively published, this guide offers a framework based on the general characteristics of xanthone derivatives and established photostability testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring xanthone, a class of organic compounds known for a range of biological activities, including antioxidant properties.[1] The stability of this compound solutions is crucial for accurate experimental results and for the development of potential therapeutic agents, as degradation can lead to a loss of efficacy and the formation of unknown, potentially toxic, byproducts.
Q2: Are xanthone solutions, in general, susceptible to light-induced degradation?
Yes, some xanthone derivatives are known to be sensitive to light. While some are explored as UV-filtering compounds, they can also undergo photodegradation.[2] This degradation is often a result of photo-oxidation.[3] Therefore, it is prudent to assume that this compound solutions may be light-sensitive and require appropriate handling and storage.
Q3: What are the initial signs that my this compound solution might be degrading?
Initial indicators of degradation can include a change in the color or clarity of the solution, a decrease in the expected absorbance when measured by UV-Vis spectrophotometry, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC). The characteristic UV absorption bands for the xanthone skeleton are typically observed around 240-260 nm, 310-320 nm, and 350-360 nm.[4][5] A change in the profile of these bands can indicate degradation.
Q4: How should I store my this compound solutions to minimize degradation?
To minimize light-induced degradation, it is recommended to store this compound solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light. Storage at a low temperature (e.g., 2-8°C) is also advisable to reduce the rate of any potential thermal degradation.[6]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for separating and quantifying this compound and its potential degradation products.[4] Mass Spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the structure of any new compounds that are formed upon degradation.[3]
Troubleshooting Guide
This guide will help you to identify and resolve common issues related to the light sensitivity and degradation of this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly low assay results or loss of biological activity. | Degradation of this compound due to light exposure. | 1. Prepare a fresh solution of this compound, ensuring it is protected from light at all times. 2. Re-run the assay using the freshly prepared, light-protected solution. 3. Compare the results with those obtained from the potentially degraded solution. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Protect a sample of the solution from light and analyze it by HPLC as a control. 2. Expose another sample of the solution to light and analyze it by HPLC. 3. Compare the chromatograms to confirm that the new peaks are due to light exposure. 4. If possible, use LC-MS to identify the structure of the degradation products. |
| Change in color of the this compound solution. | Photodegradation leading to the formation of colored byproducts. | 1. Visually compare a light-exposed sample with a light-protected control sample. 2. Acquire UV-Vis spectra of both samples to quantify any changes in absorbance. |
| Inconsistent results between experiments. | Variable light exposure during sample preparation and handling. | 1. Standardize all experimental procedures to minimize light exposure. 2. Use amber vials or foil-wrapped tubes for all samples. 3. Work in a dimly lit area or under yellow light when handling the solutions. |
Data Presentation
The following table summarizes the recommended conditions for photostability testing based on the ICH Q1B guidelines. These can be adapted for your specific experimental needs with this compound.
| Parameter | Forced Degradation Study | Confirmatory Study |
| Purpose | To evaluate the overall photosensitivity and identify degradation pathways. | To establish photostability characteristics under standardized conditions. |
| Light Source | A combination of cool white fluorescent and near UV lamps is recommended. | A combination of cool white fluorescent and near UV lamps is recommended. |
| Illumination | Varied exposure conditions can be used to achieve noticeable degradation. | Not less than 1.2 million lux hours. |
| Near UV Energy | Varied exposure conditions can be used to achieve noticeable degradation. | Not less than 200 watt hours/square meter. |
| Controls | A dark control (sample protected from light) should be run in parallel. | A dark control (sample protected from light) should be run in parallel. |
| Analysis | HPLC, LC-MS, UV-Vis Spectroscopy | HPLC, UV-Vis Spectroscopy |
Experimental Protocols
Protocol for a Forced Photodegradation Study of this compound Solution
This protocol outlines a general procedure to assess the photostability of a this compound solution.
1. Materials:
- This compound
- Appropriate solvent (e.g., ethanol, methanol, DMSO)
- Clear and amber glass vials
- Aluminum foil
- Photostability chamber equipped with cool white fluorescent and near UV lamps
- HPLC with UV detector
- UV-Vis Spectrophotometer
2. Solution Preparation:
- Prepare a stock solution of this compound in the desired solvent at a known concentration.
- Protect the stock solution from light immediately after preparation by using an amber vial or wrapping it in aluminum foil.
3. Experimental Setup:
- Test Sample: Transfer an aliquot of the stock solution into a clear glass vial.
- Dark Control: Transfer an aliquot of the stock solution into a clear glass vial and wrap it completely in aluminum foil.
- Place both vials in the photostability chamber.
4. Exposure:
- Expose the samples to a controlled light source as per ICH Q1B guidelines (a combination of cool white fluorescent and near UV lamps).
- Withdraw aliquots from both the test sample and the dark control at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
5. Analysis:
- HPLC Analysis: Analyze the withdrawn aliquots by a validated HPLC method to determine the concentration of this compound and to detect the formation of any degradation products.
- UV-Vis Analysis: Acquire the UV-Vis spectrum of the test sample and the dark control at each time point to monitor for changes in the absorbance profile.
6. Data Interpretation:
- Calculate the percentage degradation of this compound at each time point relative to the dark control.
- Observe the formation and growth of any new peaks in the HPLC chromatogram of the test sample.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Ensuring Reproducibility in Caloxanthone B Cytotoxicity Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Caloxanthone B cytotoxicity experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity assays, from inconsistent results to specific technical problems.
| Question | Answer & Troubleshooting Steps |
| 1. Why am I seeing high variability between my replicate wells? | High variability is a common issue in 96-well plate assays and can stem from several factors: • Pipetting Errors: Inconsistent volumes of cells, media, or this compound solution can lead to significant differences. Ensure your pipettes are calibrated and use consistent, careful pipetting techniques. For multi-well plates, consider using a multichannel pipette for simultaneous additions.[1] • Uneven Cell Seeding: A non-homogenous cell suspension will result in different cell numbers per well. Gently swirl the cell suspension before each aspiration to ensure even distribution.[1] • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration.[2] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. • Cell Clumping: Ensure single-cell suspension before seeding by proper trypsinization and gentle pipetting. |
| 2. My IC50 value for this compound is different from published data. What could be the reason? | Discrepancies in IC50 values are common and can be attributed to several factors: • Cell Line Differences: Cell lines can exhibit genetic drift over time and between labs, leading to different sensitivities. Always use low-passage number cells from a reputable cell bank. • Experimental Conditions: Factors such as cell seeding density, incubation time, and serum concentration in the media can all influence the apparent cytotoxicity.[3] Standardize these parameters across all experiments. • Compound Purity and Solubility: The purity of your this compound stock can affect its potency. Additionally, poor solubility can lead to precipitation in the media, reducing the effective concentration. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture media.[4] • Assay Method: Different cytotoxicity assays (e.g., MTT, SRB, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Always report the assay method used. |
| 3. I suspect this compound is precipitating in my cell culture medium. How can I address this? | This compound, like many natural compounds, may have limited aqueous solubility. • Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid vehicle-induced cytotoxicity and enhance solubility. • Preparation of Working Solutions: Prepare fresh serial dilutions of this compound for each experiment. When diluting from a high-concentration stock in organic solvent, add it to the medium with gentle vortexing to facilitate dispersion. • Visual Inspection: Before adding the compound to the cells, visually inspect the diluted solutions for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme or consider using a different solvent system if compatible with your cells. |
| 4. My negative control (vehicle-treated) cells are showing unexpected levels of cell death. What's wrong? | Unexpected toxicity in negative controls can invalidate your results. • Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Perform a vehicle control experiment with a range of solvent concentrations to determine the maximum non-toxic concentration for your specific cell line. • Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can cause cell death. Regularly check your cell cultures for contamination and test for mycoplasma. • Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding for an experiment. Over-confluent or high-passage number cells can be stressed and more susceptible to any manipulation. |
| 5. The absorbance readings in my MTT/SRB assay are too low. How can I improve the signal? | Low absorbance readings can be due to several factors: • Low Cell Number: The initial cell seeding density might be too low for your cell line's proliferation rate. Optimize the seeding density to ensure an adequate number of cells at the end of the incubation period. • Short Incubation Time: The incubation time with the compound may be too short to induce a measurable cytotoxic effect. Consider extending the treatment duration. • Reagent Issues: Ensure that your MTT or SRB reagents are not expired and have been stored correctly. For MTT assays, ensure complete solubilization of the formazan crystals. |
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.00 | [5] |
| K562 | Chronic Myelogenous Leukemia | 1.23 (µg/mL) | |
| SNU-1 | Gastric Carcinoma | > 17 (µg/mL) | |
| LS-174T | Colorectal Adenocarcinoma | > 17 (µg/mL) |
Note: IC50 values can vary significantly based on experimental conditions as detailed in the troubleshooting guide.
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below to ensure standardized and reproducible procedures.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing an estimation of cell mass.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air dry the plates completely.
-
SRB Staining: Add SRB solution (0.057% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow for this compound Cytotoxicity Testing
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Proposed Apoptotic Signaling Pathway for Xanthones
The cytotoxic effects of this compound and related xanthones are often mediated through the induction of apoptosis.[5][6] This diagram illustrates a likely signaling cascade.
Caption: Mitochondria-dependent apoptosis pathway induced by xanthones.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloartobiloxanthone Induces Human Lung Cancer Cell Apoptosis via Mitochondria-dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Caloxanthone B and Ananixanthone
In the landscape of oncological research, the exploration of natural compounds as potential therapeutic agents is a burgeoning field. Among these, xanthones, a class of oxygenated heterocyclic compounds, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic activities of two such xanthones: Caloxanthone B and Ananixanthone. The objective is to furnish researchers, scientists, and drug development professionals with a concise summary of their relative potencies, supported by available experimental data.
Data Presentation: A Head-to-Head Comparison of Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a higher cytotoxic potency. The available data for this compound and Ananixanthone against various cancer cell lines are summarized in the table below.
| Compound | Cancer Cell Line | IC50 Value (µM) | IC50 Value (µg/mL) |
| This compound | K562 (Chronic Myelogenous Leukemia) | 3.00[1] | 1.23[1] |
| SNU-1 (Gastric Carcinoma) | Data not available | Data not available | |
| LS174T (Colorectal Adenocarcinoma) | Data not available | Data not available | |
| Ananixanthone | K562 (Chronic Myelogenous Leukemia) | 7.21[1] | 2.96 |
| SNU-1 (Gastric Carcinoma) | Not available in µM | 8.97 | |
| LS174T (Colorectal Adenocarcinoma) | Not available in µM | 7.48 |
Note: The conversion between µM and µg/mL depends on the molecular weight of the compound. For consistency, data is presented as reported in the source. A direct comparison is most accurate when values are in the same unit and from the same study.
From the available data, this compound exhibits a significantly lower IC50 value against the K562 cell line compared to Ananixanthone, suggesting a more potent cytotoxic effect on this particular cancer cell line.[1] Unfortunately, a comprehensive comparison is limited by the lack of available data for this compound against SNU-1 and LS174T cell lines.
Experimental Protocols: Assessing Cytotoxicity
The determination of IC50 values for this compound and Ananixanthone was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or Ananixanthone) and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following the incubation period, an MTT solution is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.
Unraveling the Mechanism of Action: Induction of Apoptosis
Both this compound and Ananixanthone are believed to exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. The available literature suggests that their mechanisms may involve the inhibition of protein kinases. While the precise signaling pathways for each compound have not been fully elucidated in comparative studies, the general mechanism for xanthone-induced apoptosis is understood to proceed via the intrinsic (mitochondrial) pathway.
This pathway is characterized by a series of intracellular events that lead to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.
Below are generalized diagrams representing the potential apoptotic signaling pathways that may be activated by this compound and Ananixanthone, based on the known mechanisms of other xanthone compounds.
References
Caloxanthone B: A Comparative Analysis of its Anticancer Potential Among Calophyllum Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Caloxanthone B with other xanthones derived from the Calophyllum genus, focusing on their cytotoxic activities against various cancer cell lines. The information is supported by experimental data from multiple studies, with detailed methodologies for key experiments and visual representations of signaling pathways and workflows to facilitate understanding and further research.
Comparative Cytotoxicity of Calophyllum Xanthones
Xanthones extracted from the Calophyllum genus have demonstrated a broad spectrum of biological activities, with their anticancer properties being a significant area of investigation. This compound, a prominent member of this class of compounds, has shown potent cytotoxic effects against several cancer cell lines. This section presents a comparative summary of the half-maximal inhibitory concentration (IC50) values of this compound and other notable Calophyllum xanthones.
Table 1: IC50 Values of Calophyllum Xanthones Against Various Cancer Cell Lines
| Xanthone | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | K562 (Chronic Myelogenous Leukemia) | 1.23 | 3.00 | [1] |
| Ananixanthone | K562 (Chronic Myelogenous Leukemia) | 2.96 | 7.21 | [1] |
| Brasixanthone B | Raji (B-lymphocyte) | - | Strong Activity | |
| Caloxanthone A | HL-60 (Promyelocytic Leukemia) | - | - | [2] |
| Caloxanthone C | Raji (B-lymphocyte) | - | Strong Activity | |
| Inophinnin | Raji (B-lymphocyte) | 7.0 | - | |
| Inophinone | Raji (B-lymphocyte) | 8.3 | - | |
| Macluraxanthone | Raji (B-lymphocyte) | - | Strong Activity | |
| Phylattrin | Raji (B-lymphocyte) | 4.9 | - | |
| Pyranojacareubin | Raji (B-lymphocyte) | - | Strong Activity | |
| Rheediaxanthone A | Raji (B-lymphocyte) | - | Strong Activity | |
| Soulattrin | Raji (B-lymphocyte) | 1.0 | - | |
| Trapezifolixanthone | Raji (B-lymphocyte) | - | Strong Activity | |
| β-mangostin | HL-60 (Promyelocytic Leukemia) | 7.16 ± 0.70 | - | [2] |
| Rubraxanthone | RAW 264.7 (Murine Macrophages) | 6.45 ± 0.15 | - | [2] |
Note: Some IC50 values were reported in µg/mL and others in µM. Conversions were made where molecular weights were readily available. Some studies reported "strong activity" without providing specific IC50 values.
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the cytotoxic effects of this compound and other related xanthones is the induction of apoptosis, or programmed cell death, in cancer cells.[3] This process is crucial for eliminating damaged or cancerous cells and is often dysregulated in tumors.
The Intrinsic (Mitochondrial) Apoptotic Pathway
Current evidence suggests that this compound triggers the intrinsic apoptotic pathway, which is centered around the mitochondria. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
The proposed signaling cascade for this compound-induced apoptosis is as follows:
-
Inhibition of Anti-Apoptotic Proteins: this compound is thought to directly or indirectly inhibit the function of anti-apoptotic proteins like Bcl-2. This inhibition disrupts the balance between pro- and anti-apoptotic signals within the cell.
-
Activation of Pro-Apoptotic Proteins: The inhibition of Bcl-2 allows pro-apoptotic proteins like Bax to become active.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondrial outer membrane, leading to the formation of pores and subsequent permeabilization.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates pro-caspase-9 into its active form, caspase-9.
-
Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.
-
Cellular Disassembly: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.
Potential Role of Protein Kinase Inhibition
Some studies suggest that the anticancer activity of this compound and other Calophyllum xanthones may also involve the inhibition of protein kinases.[4] Molecular docking studies have indicated potential binding of these xanthones to cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from proliferating.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments commonly used to evaluate the cytotoxic and apoptotic effects of Calophyllum xanthones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone compounds (e.g., this compound) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Marker Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic regulatory proteins.
Protocol:
-
Protein Extraction: Cancer cells are treated with the xanthone compound for a specified time. The cells are then harvested and lysed using a lysis buffer to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative changes in protein expression.
Caption: General experimental workflow for evaluating Calophyllum xanthones.
Conclusion and Future Directions
This compound stands out as a particularly potent cytotoxic agent among the xanthones isolated from the Calophyllum genus, demonstrating significant activity against leukemia cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, a mechanism shared by several other bioactive Calophyllum xanthones.
For researchers and drug development professionals, this compound and its analogs represent promising lead compounds for the development of novel anticancer therapeutics. Future research should focus on:
-
Elucidating the Direct Molecular Target(s): Identifying the specific protein(s) that this compound directly binds to will provide a more precise understanding of its mechanism of action and facilitate structure-based drug design.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its potent cytotoxicity and can lead to the development of even more effective and selective anticancer agents.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic drugs could lead to more effective cancer treatment strategies with reduced side effects.
By continuing to explore the rich chemical diversity of the Calophyllum genus, the scientific community can unlock new avenues for the discovery and development of next-generation cancer therapies.
References
- 1. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and nitric oxide inhibitory activities of Xanthones isolated from Calophyllum hosei Ridl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
Caloxanthone B vs. Doxorubicin: A Comparative Analysis of Leukemia Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Caloxanthone B and the widely-used chemotherapy drug, doxorubicin, focusing on their effects on leukemia cell viability. The information presented is collated from various preclinical studies to offer a valuable resource for researchers in oncology and drug discovery.
Executive Summary
Doxorubicin is a long-established anthracycline antibiotic used in the treatment of various cancers, including several types of leukemia. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. This compound, a natural xanthone derivative, has emerged as a compound of interest due to its demonstrated cytotoxic effects against cancer cell lines. While direct comparative studies are limited, available data suggests that this compound induces apoptosis in leukemia cells, potentially through mechanisms involving the mitochondrial pathway and inhibition of protein kinases. This guide synthesizes the current data to facilitate a comparative understanding of these two compounds.
Quantitative Data on Cell Viability
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in the K562 human chronic myelogenous leukemia cell line, as reported in separate studies. It is crucial to note that these values were not obtained from a head-to-head comparison and experimental conditions may have varied.
Table 1: IC50 Value for this compound in K562 Cells
| Compound | Cell Line | IC50 | Reference |
| This compound | K562 | 3.00 µM | [1] |
Table 2: IC50 Values for Doxorubicin in Leukemia Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Doxorubicin | K562 (original) | 0.031 µM | [2] |
| Doxorubicin | K562 (doxorubicin-resistant) | 0.996 µM | [2] |
| Doxorubicin | HL-60/DOX (doxorubicin-resistant) | 14.36 µM |
Note: The variability in doxorubicin's IC50 values highlights the impact of acquired resistance in cancer cells.
Mechanisms of Action
Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-faceted approach:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[3][4]
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks that trigger apoptosis.[5][6]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.[7]
This compound
The precise mechanisms of this compound are still under investigation, but studies on it and other xanthones suggest the following pathways:
-
Induction of Apoptosis: Like many anticancer compounds, this compound has been shown to induce programmed cell death (apoptosis) in leukemia cells.[1]
-
Mitochondrial Pathway Involvement: Evidence suggests that xanthones can trigger the intrinsic pathway of apoptosis, characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[1]
-
Protein Kinase Inhibition: Molecular docking studies have indicated that this compound may bind to and inhibit protein kinases such as Src kinase, which are often dysregulated in cancer and play a role in cell proliferation and survival.[8]
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of doxorubicin and the proposed pathway for this compound.
References
- 1. 3'-Geranyl-mono-substituted chalcone Xanthoangelovl induces apoptosis in human leukemia K562 cells via activation of mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Caloxanthone B and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the natural xanthone, Caloxanthone B, and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. This analysis is based on available experimental data, focusing on their mechanisms of action, inhibitory concentrations, and effects on key inflammatory mediators.
Executive Summary
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed anti-inflammatory agent. This compound, a naturally occurring xanthone, has demonstrated significant anti-inflammatory potential in preclinical studies. While direct comparative studies are limited, this guide consolidates existing data to offer a comparative overview of their efficacy and mechanisms. Due to the limited availability of specific quantitative data for this compound, data from the closely related compound, macluraxanthone B, is used as a surrogate for certain comparisons, a limitation that should be considered.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (and its surrogate, macluraxanthone B) and celecoxib, focusing on their inhibitory effects on key inflammatory markers and enzymes.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Target | Cell Line | IC50 Value | Citation |
| Macluraxanthone B | Nitric Oxide (NO) Production | RAW 264.7 | < 16.0 µM | [1] |
| Celecoxib | Prostaglandin E2 (PGE2) | Various | Varies by cell type and stimulus |
Note: Specific IC50 values for celecoxib's inhibition of NO and PGE2 production are highly dependent on the experimental conditions and are not consistently reported as a single value.
Table 2: Cyclooxygenase (COX) Enzyme Inhibition
| Compound | Enzyme | IC50 Value | Selectivity (COX-1/COX-2) | Citation |
| This compound | COX-1 | Data not available | Data not available | |
| COX-2 | Data not available | Data not available | ||
| Celecoxib | COX-1 | ~15 µM | ~375 | [2] |
| COX-2 | 40 nM (0.04 µM) | [3] |
Mechanisms of Anti-inflammatory Action
Both this compound and celecoxib exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound (and related Xanthones)
Xanthones, as a class of compounds, are known to possess broad anti-inflammatory properties. Studies on macluraxanthone B, a compound structurally similar to this compound, indicate that its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This inhibition is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, macluraxanthone B has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the nuclear translocation of the p65 subunit. It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38.
Celecoxib
Celecoxib is a well-characterized selective inhibitor of the COX-2 enzyme.[4] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[4] In addition to its primary mechanism, celecoxib has also been shown to modulate the NF-κB signaling pathway. It can suppress the activation of NF-κB, thereby inhibiting the transcription of various pro-inflammatory genes, including cytokines and adhesion molecules.[5][6]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and celecoxib.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathway of Celecoxib.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for comparing the anti-inflammatory effects of this compound and celecoxib in vitro.
Caption: In vitro workflow for comparing anti-inflammatory effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nitric Oxide (NO) Production Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or celecoxib for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Prostaglandin E2 (PGE2) Measurement
-
Cell Line: RAW 264.7 murine macrophages.
-
Method:
-
Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.
-
A biotinylated detection antibody and streptavidin-HRP are added sequentially.
-
A substrate solution is added, and the color development is measured at 450 nm.
-
The PGE2 concentration is determined from a standard curve.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
-
Cell Line: RAW 264.7 murine macrophages.
-
Method:
-
Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits for each cytokine, following the manufacturer's instructions.
-
The principle is similar to the PGE2 ELISA, involving a capture antibody, the sample, a detection antibody, and a substrate for colorimetric detection.
-
COX-2 Inhibition Assay
-
Method:
-
Use a commercially available COX-2 inhibitor screening assay kit.
-
The assay typically involves purified ovine or human COX-2 enzyme.
-
Add the enzyme, a heme cofactor, and the test compound (this compound or celecoxib) at various concentrations to a 96-well plate.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The production of prostaglandins is measured, often through a colorimetric or fluorometric method linked to the peroxidase activity of the COX enzyme.
-
The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the COX-2 enzyme activity.
-
NF-κB Luciferase Reporter Assay
-
Cell Line: A suitable cell line (e.g., HEK293T or RAW 264.7) transiently or stably transfected with an NF-κB-responsive luciferase reporter plasmid.
-
Method:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or celecoxib for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.
-
The luminescence signal is proportional to the NF-κB transcriptional activity.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Conclusion
Celecoxib is a potent and highly selective COX-2 inhibitor with a well-defined mechanism of action. This compound, and related xanthones, demonstrate promising anti-inflammatory effects through the modulation of multiple signaling pathways, including NF-κB and MAPKs, leading to the suppression of a broad range of inflammatory mediators.
While direct comparative data for COX-2 inhibition by this compound is lacking, the available evidence suggests it operates through a multi-target mechanism that differs from the highly specific action of celecoxib. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound as an anti-inflammatory agent. This guide provides a foundational comparison to aid researchers in designing such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 155233-17-3 | FGA23317 | Biosynth [biosynth.com]
- 3. Npc310735 | C24H26O6 | CID 102066908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In Silico Validation of Caloxanthone B Binding Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico binding performance of Caloxanthone B and its analogs against key cancer-related protein targets, Cyclin-Dependent Kinase 4 (CDK4) and Matrix Metalloproteinase-2 (MMP2). The data presented is based on available literature and provides a framework for the virtual screening and validation of xanthone-based compounds.
Comparative Analysis of Binding Affinities
The following table summarizes the available quantitative and qualitative in silico binding data for standard inhibitors and provides a comparative context for this compound and its analogs.
| Compound | Target Protein | In Silico Method | Binding Affinity (kcal/mol) | Reference |
| Caloxanthone J / Xanthochymone B | CDK4 | Molecular Docking | Stronger than Abemaciclib | [1] |
| Abemaciclib (Standard Inhibitor) | CDK6* | Molecular Docking | -9.46 | |
| Caloxanthone J / Xanthochymone B | MMP2 | Molecular Docking | Stronger than Batimastat | [1] |
| Batimastat (Standard Inhibitor) | MMP2 | Molecular Docking (AutoDock Vina) | -7.2 | |
| Batimastat (Standard Inhibitor) | MMP2 | Molecular Docking (AutoDock) | -6.34 |
CDK6 is a close homolog of CDK4, and in silico data is often used interchangeably as a preliminary assessment.
Signaling Pathway and In Silico Workflow
The following diagrams illustrate the signaling pathway of the targeted proteins and a general workflow for in silico validation.
Experimental Protocols
The following are detailed, generalized protocols for the key in silico experiments cited in the validation of this compound's binding targets.
Molecular Docking
This protocol outlines the steps for predicting the binding pose and affinity of a ligand to a protein receptor using AutoDock Vina.
a. Preparation of the Receptor (Protein):
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., CDK4, MMP2) from the Protein Data Bank (PDB).
-
Prepare the Receptor: Using software like AutoDockTools (ADT) or UCSF Chimera, remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Generate PDBQT file: Convert the cleaned PDB file to a PDBQT file, which includes atomic charges and atom types required by AutoDock Vina.
b. Preparation of the Ligand (this compound):
-
Obtain Ligand Structure: Obtain the 3D structure of this compound from a database like PubChem or sketch it using chemical drawing software (e.g., ChemDraw) and generate a 3D conformation.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94.
-
Generate PDBQT file: Convert the optimized ligand structure to a PDBQT file using ADT, which will define the rotatable bonds.
c. Docking Simulation:
-
Define the Grid Box: Define the search space for docking by creating a grid box that encompasses the active site of the protein. The coordinates and dimensions of the box can be determined based on the position of a co-crystallized ligand or by using active site prediction tools.
-
Run AutoDock Vina: Execute the AutoDock Vina program with the prepared receptor and ligand PDBQT files and the grid box parameters as input.
-
Analyze Results: The output will provide a series of binding poses for the ligand ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Molecular Dynamics (MD) Simulation
This protocol describes the setup and execution of an MD simulation to study the stability and dynamics of the protein-ligand complex using GROMACS.[2][3][4][5][6]
a. System Preparation:
-
Prepare the Complex: Use the best-docked pose of the this compound-protein complex from the molecular docking step.
-
Choose a Force Field: Select an appropriate force field for the protein and ligand (e.g., AMBER, CHARMM). Ligand parameters may need to be generated using tools like antechamber or CGenFF.
-
Solvation: Place the complex in a periodic box of a chosen shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).
-
Add Ions: Add counter-ions to neutralize the system and to mimic a physiological salt concentration.
b. Simulation Execution:
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Perform a two-step equilibration process:
-
NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system.
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate a trajectory of the system's dynamics.
Binding Free Energy Calculation (MM/PBSA)
a. Trajectory Analysis:
-
Extract Snapshots: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.
-
Remove Solvent and Ions: For each snapshot, remove the water molecules and ions.
b. Energy Calculations:
-
Molecular Mechanics Energy (ΔE_MM): Calculate the change in the gas-phase molecular mechanics energy (internal, van der Waals, and electrostatic energies) between the complex and the individual protein and ligand.
-
Solvation Free Energy (ΔG_solv): Calculate the change in the solvation free energy, which is composed of two terms:
-
Polar Solvation Energy (ΔG_PB): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Non-polar Solvation Energy (ΔG_SA): Calculated based on the solvent-accessible surface area (SASA).
-
-
Entropic Contribution (-TΔS): The change in conformational entropy upon binding can be estimated using methods like normal-mode analysis, though this is computationally expensive and often omitted for relative binding energy comparisons.
c. Calculate Binding Free Energy: The total binding free energy (ΔG_bind) is calculated as the sum of the changes in molecular mechanics energy and solvation free energy (and optionally, the entropic term).
By following these in silico protocols, researchers can effectively screen and validate the binding of natural products like this compound to their putative protein targets, providing valuable insights for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 3. GROMACS Tutorials [mdtutorials.com]
- 4. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. Protein-Ligand Complex [mdtutorials.com]
- 7. biomolmd.org [biomolmd.org]
- 8. youtube.com [youtube.com]
- 9. MM/PBSA [signe.teokem.lu.se]
- 10. amber.tkanai-lab.org [amber.tkanai-lab.org]
- 11. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
Unveiling the Apoptotic Machinery: A Comparative Guide to Caloxanthone B-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Caloxanthone B, a natural xanthone with promising cytotoxic properties, and its role in inducing programmed cell death, or apoptosis. While direct and comprehensive molecular studies on this compound are emerging, this document synthesizes available cytotoxicity data and elucidates its apoptotic pathway by drawing comparisons with functionally similar xanthone derivatives and standard chemotherapeutic agents. The information presented is intended to support further research and drug development initiatives in oncology.
Comparative Cytotoxicity Analysis
This compound has demonstrated potent cytotoxic effects, particularly against human chronic myelogenous leukemia (K562) cells. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to, and in some cases stronger than, other related natural compounds.
Table 1: Comparative IC50 Values against K562 Leukemia Cells
| Compound | Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| This compound | Natural Xanthone | 3.00 | 1.23 | [1][2] |
| Ananixanthone | Natural Xanthone | 7.21 | 2.96 | [1][2] |
| Cisplatin | Standard Chemotherapeutic | Varies (cell line dependent) | Varies (cell line dependent) |[3] |
Note: IC50 values can vary based on experimental conditions, including cell density and incubation time.
The Confirmed Apoptotic Pathway: Mitochondrial-Mediated Cascade
Evidence from numerous studies on related xanthones strongly indicates that this compound induces apoptosis through the intrinsic (mitochondrial) pathway .[4][5] This pathway is a central mechanism for cellular self-destruction in response to internal damage or stress. The process is initiated by the activation of pro-apoptotic proteins and culminates in the activation of executioner caspases that dismantle the cell.
The key molecular events in this pathway, as demonstrated by a novel mitochondrial-targeted xanthone, involve a precise sequence of protein interactions.[4][6] Treatment with the xanthone leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then triggers the assembly of the apoptosome, which recruits and activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which carry out the final stages of apoptosis by cleaving essential cellular substrates, including PARP (Poly (ADP-ribose) polymerase).[4][6][8]
Signaling Pathway Diagram
Caption: Proposed mitochondrial apoptotic pathway induced by this compound.
Key Experimental Protocols and Data
Verifying the apoptotic pathway of this compound involves a series of established molecular biology assays. Below are the detailed protocols and expected outcomes for these key experiments.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer plasma membrane, which is detected by fluorescently-labeled Annexin V. Late apoptotic cells have compromised membrane integrity and will also take up the DNA stain, Propidium Iodide (PI).
Experimental Protocol:
-
Cell Culture: Seed K562 cells at a density of 1 x 10^6 cells/mL and treat with this compound (e.g., 0, 1.5, 3.0, 6.0 µM) or a vehicle control (DMSO) for 24-48 hours.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS and resuspend the pellet.
-
Binding Buffer: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Table 2: Expected Outcome of Annexin V/PI Staining on K562 Cells after 24h Treatment
| Treatment | Viable Cells (Annexin V- / PI-) | Early Apoptotic Cells (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
|---|---|---|---|
| Vehicle Control | ~95% | ~3% | ~2% |
| This compound (3.0 µM) | Decreased | Significantly Increased | Increased |
| Cisplatin (Positive Control) | Decreased | Significantly Increased | Increased |
Experimental Workflow Diagram
Caption: Workflow for detecting apoptosis via Annexin V & PI staining.
Protein Expression Analysis by Western Blotting
Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins.
Experimental Protocol:
-
Cell Lysis: Treat K562 cells with this compound for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 3: Predicted Protein Expression Changes Following this compound Treatment
| Protein Target | Expected Change in Expression | Role in Apoptosis | Reference |
|---|---|---|---|
| Bcl-2 | Decrease | Anti-apoptotic; prevents mitochondrial permeabilization | [4][6] |
| Bax | Increase | Pro-apoptotic; promotes mitochondrial permeabilization | [4][6] |
| Cleaved Caspase-9 | Increase | Initiator caspase; activates effector caspases | [4][6] |
| Cleaved Caspase-3 | Increase | Executioner caspase; cleaves cellular substrates | [4][6] |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3; marker of apoptosis |[8][9] |
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymoquinone from Nigella sativa was more potent than cisplatin in eliminating of SiHa cells via apoptosis with down-regulation of Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and Preliminary Mechanistic Study of a Novel Mitochondrial-Targeted Xanthone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Caloxanthone B and its Potential in Overcoming Drug Resistance in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. This guide provides a comparative analysis of the efficacy of xanthone compounds in drug-resistant cancer cell lines, with a focus on the potential of Caloxanthone B. While direct experimental data on this compound in a wide range of drug-resistant cell lines is limited, this guide draws upon comprehensive studies of structurally similar, naturally occurring xanthones to provide insights into their mechanisms of action and potential as novel anticancer agents.
Efficacy of Xanthone Derivatives in Drug-Resistant Cancer Cell Lines
Recent studies have highlighted the cytotoxic effects of several xanthone derivatives against both sensitive and multidrug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) values for three such compounds—morusignin I, 8-hydroxycudraxanthone G, and cudraxanthone I—are presented below, offering a benchmark for the potential efficacy of related compounds like this compound.
| Cell Line | Phenotype | Morusignin I (µM) | 8-hydroxycudraxanthone G (µM) | Cudraxanthone I (µM) |
| Leukemia | ||||
| CCRF-CEM | Sensitive | 7.15 | 16.65 | 3.84 |
| CEM/ADR5000 | P-gp overexpressing | >100 | >100 | 4.21 |
| Breast Cancer | ||||
| MDA-MB-231-BCRP | BCRP overexpressing | 10.35 | 24.51 | 2.78 |
| Glioblastoma | ||||
| U87MG | Sensitive | 12.45 | 20.84 | 22.49 |
| U87MG.ΔEGFR | EGFR expressing | 53.85 | 35.24 | 19.82 |
| Hepatocellular Carcinoma | ||||
| HepG2 | Sensitive | 15.61 | 70.38 | 18.63 |
| Normal Cells | ||||
| AML12 (mouse hepatocytes) | Non-cancerous | >100 | >100 | >100 |
Data sourced from a study on the cytotoxicity of morusignin I, 8-hydroxycudraxanthone G, and cudraxanthone I.[1][2]
Notably, cudraxanthone I demonstrated significant activity against the P-glycoprotein (P-gp) overexpressing CEM/ADR5000 cell line, suggesting a potential to overcome this common mechanism of drug resistance.[1][2] In contrast, morusignin I and 8-hydroxycudraxanthone G showed high levels of cross-resistance in this cell line.[1][2] All three compounds were less toxic to normal liver cells compared to liver cancer cells.[1][2]
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Xanthone derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with the cell division cycle.
Apoptosis Induction
Flow cytometry analysis of leukemia cells (CCRF-CEM) treated with cudraxanthone I revealed a significant increase in the apoptotic cell population. This was accompanied by the activation of key apoptotic signaling molecules:
-
Caspase-3/7, Caspase-8, and Caspase-9: These executioner and initiator caspases were all activated, indicating the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2]
-
Mitochondrial Membrane Potential (MMP): A disruption of the MMP was observed, a key event in the intrinsic apoptotic pathway.[1][2]
Cell Cycle Arrest
Cudraxanthone I was also found to arrest the cell cycle in the G0/G1 and S phases in CCRF-CEM cells, preventing the cancer cells from progressing through the division cycle and proliferating.[1][2]
Signaling Pathways Targeted by Xanthones in Cancer
The anticancer activity of xanthones is linked to their ability to modulate critical signaling pathways that are often dysregulated in cancer and contribute to drug resistance.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several natural xanthones have been shown to inhibit this pathway, leading to decreased cancer cell viability. For instance, bannaxanthone D, a prenylated xanthone, significantly down-regulated the levels of PI3K, Akt, and mTOR in triple-negative breast cancer cells.[3]
// Nodes CaloxanthoneB [label="this compound\n(and other Xanthones)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CaloxanthoneB -> PI3K [label="inhibition", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; PI3K -> Akt [color="#34A853"]; Akt -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; } .dot Caption: Inhibition of the PI3K/Akt/mTOR pathway by xanthones.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies have shown that certain xanthone derivatives can modulate MAPK signaling to inhibit the growth of multidrug-resistant cancer cells.[4] For example, 1,7-dihydroxy-3,4-dimethoxyxanthone was found to induce apoptosis and cell cycle arrest in multidrug-resistant A549/Taxol lung cancer cells by regulating the p38 and ERK components of the MAPK pathway.[4]
// Nodes CaloxanthoneB [label="this compound\n(and other Xanthones)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(e.g., p38, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CaloxanthoneB -> MAPK_Pathway [label="modulation", fontcolor="#EA4335", color="#EA4335"]; MAPK_Pathway -> Apoptosis [color="#34A853"]; MAPK_Pathway -> CellCycleArrest [color="#34A853"]; } .dot Caption: Modulation of the MAPK signaling pathway by xanthones.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers and is associated with drug resistance. Some phytochemicals have been shown to reverse drug resistance by inhibiting the STAT3 signaling pathway.[5]
// Nodes CaloxanthoneB [label="this compound\n(and other Xanthones)", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneExpression [label="Target Gene Expression\n(e.g., VEGF, MMP-2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProliferationInvasion [label="Proliferation & Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CaloxanthoneB -> STAT3 [label="inhibition", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; STAT3 -> GeneExpression [color="#34A853"]; GeneExpression -> ProliferationInvasion [color="#34A853"]; } .dot Caption: Inhibition of the STAT3 signaling pathway by xanthones.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of xanthone derivatives.
Cell Viability Assay (Resazurin Reduction Assay)
// Nodes Start [label="Seed cancer cells\nin 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add varying concentrations\nof Xanthone compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate for 72h", fillcolor="#F1F3F4", fontcolor="#202124"]; AddResazurin [label="Add Resazurin solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate for 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure fluorescence\n(544 nm excitation, 590 nm emission)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddResazurin; AddResazurin -> Incubate3; Incubate3 -> Measure; Measure -> Analyze; } .dot Caption: Experimental workflow for the resazurin reduction cell viability assay.
This assay measures the metabolic activity of viable cells. The detailed procedure is as follows:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
The cells are then treated with various concentrations of the xanthone compound or a vehicle control.
-
After a 72-hour incubation period, a resazurin solution is added to each well.
-
The plates are incubated for an additional 4 hours to allow viable cells to reduce resazurin to the fluorescent resorufin.
-
Fluorescence is measured using a microplate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.[1][2]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
// Nodes Start [label="Treat cells with\nXanthone compound", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest cells\n(including supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Resuspend [label="Resuspend in\nAnnexin V binding buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Add Annexin V-FITC\nand Propidium Iodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate in the dark", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Wash; Wash -> Resuspend; Resuspend -> Stain; Stain -> Incubate; Incubate -> Analyze; } .dot Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are treated with the test compound for a specified period.
-
Both adherent and floating cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis) are added.
-
After a brief incubation in the dark, the stained cells are analyzed by flow cytometry to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
// Nodes Start [label="Treat cells with\nXanthone compound", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest and fix cells\nin cold ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; TreatRNase [label="Treat with RNase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with\nPropidium Iodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Wash; Wash -> TreatRNase; TreatRNase -> Stain; Stain -> Analyze; } .dot Caption: Experimental workflow for cell cycle analysis using PI staining.
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cells are treated with the xanthone compound for the desired time.
-
The cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
The fixed cells are then treated with RNase A to degrade any RNA, ensuring that only DNA is stained.
-
Propidium Iodide is added to stain the cellular DNA.
-
The DNA content of the cells is then analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.[1][2]
Conclusion
While further investigation into the specific efficacy of this compound in a broad panel of drug-resistant cancer cell lines is warranted, the existing data on structurally related xanthones provides a strong rationale for its potential as a valuable lead compound. The ability of these natural products to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways implicated in drug resistance underscores their promise in the development of novel anticancer therapies. The comparative data and detailed protocols presented in this guide offer a foundation for future research aimed at elucidating the full therapeutic potential of this compound and other xanthone derivatives in overcoming the challenge of multidrug resistance in cancer.
References
- 1. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Caloxanthone B's Cytotoxic Activity in Leukemia Cell Lines
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a cross-laboratory validation of the cytotoxic activity of Caloxanthone B, a natural xanthone, with a primary focus on its efficacy against leukemia cell lines. By collating and comparing data from independent studies, this document aims to offer an objective assessment of this compound's potential as an anti-cancer agent. The activity of this compound is compared with Ananixanthone, a structurally related xanthone, and Doxorubicin, a standard chemotherapeutic drug.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of this compound has been independently evaluated by multiple research groups, with a consistent focus on the K562 human leukemia cell line. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported in different studies.
| Compound | Cell Line | IC₅₀ (µM) | IC₅₀ (µg/mL) | Laboratory/Study Reference |
| This compound | K562 | 3.00 | - | Zamakshshari et al., 2019 [1] |
| This compound | K562 | - | 1.23 | Kilus et al., 2023 (Implied)[2][3] |
| Ananixanthone | K562 | 7.21 | - | Zamakshshari et al., 2019 [1] |
| Ananixanthone | K562 | - | 2.96 | Kilus et al., 2023 (Implied)[2][3] |
| Doxorubicin | KB | 25.0 | - | Woo et al., 2007 (Implied)[1] |
| Doxorubicin | MCF-7 | 25.7 | - | Woo et al., 2007 (Implied)[1] |
Note: The molecular weight of this compound is approximately 394.4 g/mol . An IC₅₀ of 1.23 µg/mL is approximately equivalent to 3.12 µM, showing strong concordance between the independent studies.
Experimental Protocols
The cytotoxic activities summarized above were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity:
-
Cell Culture: Human cancer cell lines (e.g., K562) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound, a comparator compound, or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action and Signaling Pathways
The anti-cancer activity of xanthones, including this compound, is believed to be mediated through the inhibition of protein kinases and the induction of apoptosis.[1] The diagram below illustrates a generalized workflow for evaluating the cytotoxic effects and elucidating the mechanism of action of this compound.
Caption: A generalized workflow for assessing the cytotoxic effects and investigating the underlying mechanism of action of this compound.
The following diagram illustrates a simplified signaling pathway potentially targeted by this compound, leading to apoptosis in cancer cells.
Caption: A simplified diagram of a potential signaling pathway through which this compound may induce apoptosis in cancer cells.
Conclusion
The cross-validation of data from independent laboratories confirms the potent cytotoxic activity of this compound against the K562 leukemia cell line, with reported IC₅₀ values in the low micromolar range. This consistent finding underscores the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical in vivo models. The provided experimental framework can serve as a foundation for such future investigations.
References
A Comparative Analysis of Caloxanthone B and Paclitaxel on the Cell Cycle: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Caloxanthone B and the well-established anti-cancer drug paclitaxel on the cell cycle. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
This guide delves into the distinct and overlapping mechanisms by which this compound, a xanthone derivative, and paclitaxel, a taxane, induce cell cycle arrest, a critical process in cancer therapy. By presenting quantitative data, experimental methodologies, and signaling pathway diagrams, this document aims to facilitate a deeper understanding of these compounds for their potential application in drug discovery and development.
Quantitative Analysis of Cell Cycle Distribution
The efficacy of a potential anti-cancer compound is often evaluated by its ability to halt the proliferation of cancer cells, which is intricately linked to the cell cycle. The following table summarizes the quantitative effects of this compound and paclitaxel on the distribution of cells in different phases of the cell cycle, primarily focusing on the MCF-7 breast cancer cell line.
| Treatment | Cell Line | Concentration | Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (Untreated) | MCF-7 | - | 24 | 65.50 ± 0.96 | 13.41 ± 1.03 | 21.01 ± 1.59 | [1] |
| This compound (analog) | PC-3 | 10 µM | Not Specified | 53.94 | 31.76 | 14.75 | [2] |
| Paclitaxel | MCF-7 | 10 nM | Not Specified | 11.2 | 10.3 | 74.4 | [1] |
| Paclitaxel | MCF-7 | 100 nM | 24 | Not Specified | Not Specified | 77.8 | [3] |
| Paclitaxel | MCF-7 | 5 nM | 24 | Not Specified | Not Specified | Increased | [4] |
| Paclitaxel | MCF-7 | 50 nM | 24 | Not Specified | Not Specified | Increased | [4] |
Note: Data for a this compound analog is presented due to the limited availability of direct quantitative data for this compound on MCF-7 cells in the reviewed literature. The trend of G2/M arrest is consistent with qualitative descriptions of this compound's activity.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the comparative analysis of drug efficacy. The following is a detailed methodology for cell cycle analysis using flow cytometry with propidium iodide (PI) staining, a common technique to assess the effects of compounds like this compound and paclitaxel.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound or paclitaxel.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Paclitaxel stock solutions
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows for exponential growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or paclitaxel for the desired duration (e.g., 24, 48 hours). Include an untreated control group.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is proportional to the PI fluorescence intensity.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Mechanisms of Action
To understand the molecular basis of their effects on the cell cycle, it is essential to examine the signaling pathways modulated by this compound and paclitaxel.
This compound Signaling Pathway
This compound, like other xanthone derivatives, is reported to induce G2/M phase cell cycle arrest. This is often associated with the modulation of key regulatory proteins. The proposed pathway involves the upregulation of p53 and its downstream target p21, which in turn inhibits the activity of the Cyclin B1/CDK1 complex, a critical driver of the G2 to M phase transition.
Caption: Proposed signaling pathway for this compound-induced G2/M arrest.
Paclitaxel Signaling Pathway
Paclitaxel is a well-characterized microtubule-stabilizing agent. By binding to β-tubulin, it prevents the depolymerization of microtubules, leading to the formation of abnormal mitotic spindles. This activates the spindle assembly checkpoint (SAC), resulting in a prolonged mitotic arrest and subsequent cell death. A key event in this process is the sustained activation of the Cyclin B1/CDK1 complex.
Caption: Signaling pathway of paclitaxel-induced G2/M arrest.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of a compound on the cell cycle.
Caption: General experimental workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Caloxanthone B
I. Understanding the Hazards
Caloxanthone B belongs to the xanthone class of organic compounds. The Safety Data Sheet (SDS) for Xanthone indicates that it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent its release into the environment.
II. Quantitative Data on Related Compounds
To provide a clearer understanding of the chemical properties and potential hazards, the following table summarizes key data for the parent compound, Xanthone. This information is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Data | Source |
| Molecular Formula | C₁₃H₈O₂ | [2] |
| Molecular Weight | 196.2 g/mol | [2] |
| Appearance | Beige Powder Solid | [3] |
| Melting Point | 174 - 176 °C | [3] |
| Boiling Point | 349 - 350 °C @ 730 mmHg | [3] |
| Solubility | Practically insoluble or insoluble in water. Freely soluble in chloroform. Slightly soluble in ethanol and ether. | [4] |
| Stability | Stable under normal conditions | [3] |
| Incompatibilities | Strong oxidizing agents | [3] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
III. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.
-
Use nitrile gloves to prevent skin contact.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weighing paper, spatulas), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the waste in a labeled, leak-proof container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
The container should be clearly labeled with the name of the compound and the solvent used.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.
-
3. Spill Management:
-
In case of a small spill of solid this compound, carefully sweep it up and place it in the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Ventilate the area of the spill and wash the surface with an appropriate solvent, collecting the cleaning materials as hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company[2].
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Ensure all waste containers are properly sealed and labeled before pickup.
IV. Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Caloxanthone B
For Immediate Implementation by Laboratory Personnel
This document outlines the critical personal protective equipment (PPE), handling procedures, and disposal plans for Caloxanthone B to ensure the safety of researchers, scientists, and drug development professionals. Given that detailed toxicological data for this compound is not widely available, a cautious approach, treating it as a potentially hazardous substance, is mandatory. The following guidelines are based on best practices for handling novel chemical compounds and data for the related compound, Xanthone.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure through inhalation, dermal contact, and eye contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[1] | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon suspected contamination. Powder-free gloves are recommended to avoid aerosolization of the compound.[1] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[2][3] | Protects against accidental splashes of solutions containing this compound or contact with airborne particles. |
| Body Protection | A fully buttoned lab coat, preferably a Nomex® or similar flame-resistant material, with tight-fitting cuffs.[4] | Prevents contact of the chemical with skin and personal clothing. |
| Respiratory Protection | An N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood.[1][5] | Minimizes the risk of inhaling fine particles of this compound. |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material.[6] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Store this compound in a cool, dry, and dark place (2-8°C is often recommended for similar natural products), away from strong oxidizing agents.[7][8]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
2. Handling and Preparation:
-
All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne particles.[2][3]
-
Use dedicated spatulas and weighing boats for handling the powder.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
3. Spill Management:
-
Small Spills: If a small amount of powder is spilled, gently cover it with a wet paper towel to avoid creating dust.[9] Wipe the area with the damp towel, then clean the surface with soap and water.
-
Large Spills: Evacuate the immediate area. If safe to do so, cover the spill with an absorbent material to contain it. Alert the laboratory safety officer immediately. Appropriate respiratory protection is crucial for cleanup.[5]
-
All materials used for spill cleanup should be treated as hazardous waste.
4. Disposal:
-
All waste materials contaminated with this compound, including gloves, weighing boats, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour solutions down the drain.[10]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Caption: Workflow for donning and doffing Personal Protective Equipment.
References
- 1. pppmag.com [pppmag.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hmc.edu [hmc.edu]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. realsafety.org [realsafety.org]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Natural Product Description|this compound [sinophytochem.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.ufl.edu [ehs.ufl.edu]
- 10. cdc.gov [cdc.gov]
- 11. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
